8-Chloro-4-hydroxyquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 199381. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDCOKGAQYWIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957385 | |
| Record name | 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-71-4, 35966-16-6 | |
| Record name | 35975-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 35966-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35966-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathway for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a significant heterocyclic compound in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the Gould-Jacobs reaction, a robust and well-established method for the preparation of 4-hydroxyquinoline derivatives.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data associated with each step of the synthesis.
Synthetic Pathway Overview
The synthesis of this compound from 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) is a three-step process based on the Gould-Jacobs reaction.[1][2] The pathway involves:
-
Condensation: A nucleophilic vinyl substitution reaction between 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl (2-chloroanilino)methylenemalonate.
-
Thermal Cyclization: An intramolecular cyclization of the intermediate under high-temperature conditions to yield ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis (Saponification): The conversion of the ethyl ester to the final product, this compound, through base-catalyzed hydrolysis.
The overall synthetic scheme is depicted below:
Caption: Synthesis pathway for this compound.
Quantitative Data
The following tables summarize the key quantitative data for each step in the synthesis of this compound.
Table 1: Reactants and Products
| Step | Reactant(s) | Product | Molecular Formula (Product) | Molecular Weight (Product) |
| 1 | 2-Chloroaniline, Diethyl Ethoxymethylenemalonate | Diethyl (2-chloroanilino)methylenemalonate | C₁₄H₁₆ClNO₄ | 297.73 g/mol |
| 2 | Diethyl (2-chloroanilino)methylenemalonate | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 g/mol |
| 3 | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate | This compound | C₁₀H₆ClNO₃ | 223.61 g/mol |
Table 2: Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents/Solvents | Temperature | Time | Reported Yield |
| 1 | Condensation | None (neat) or inert solvent | 100-130°C | 1-2 hours | ~80-95% (estimated) |
| 2 | Thermal Cyclization | Diphenyl ether or Dowtherm A | ~250°C | 30-60 minutes | ~96% |
| 3 | Hydrolysis | NaOH (aq), Methanol/Ethanol | Reflux | 2-4 hours | >95% (estimated) |
Note: Yields for steps 1 and 3 are estimated based on typical Gould-Jacobs reactions and general saponification procedures, as specific literature values for this exact sequence were not available.
Experimental Protocols
The following are detailed experimental protocols for each key step in the synthesis.
Step 1: Synthesis of Diethyl (2-chloroanilino)methylenemalonate (Condensation)
This procedure details the initial condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate.
Workflow:
Caption: Workflow for the condensation step.
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, combine 2-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents).
-
Heat the mixture with stirring to a temperature of 100-130°C.
-
The ethanol formed during the reaction will begin to distill off. Continue heating for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the 2-chloroaniline.
-
After the reaction is complete, apply a vacuum to the apparatus to remove any remaining ethanol.
-
The resulting crude diethyl (2-chloroanilino)methylenemalonate can be used directly in the next step or purified by recrystallization from a suitable solvent such as ethanol or hexane.
Step 2: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (Thermal Cyclization)
This step involves the high-temperature intramolecular cyclization of the intermediate to form the quinoline ring system.[3]
Workflow:
Caption: Workflow for the thermal cyclization step.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude diethyl (2-chloroanilino)methylenemalonate from the previous step in a high-boiling point inert solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL of solvent per gram of intermediate).
-
Heat the solution to a vigorous reflux (approximately 250°C) and maintain this temperature for 30 to 60 minutes. The reaction can be monitored by TLC.
-
After the cyclization is complete, allow the reaction mixture to cool to room temperature. The product, ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, should precipitate from the solution.
-
To facilitate further precipitation, a non-polar solvent such as cyclohexane or hexane can be added to the cooled mixture.
-
Collect the precipitated solid by vacuum filtration and wash it with a non-polar solvent to remove the high-boiling point solvent.
-
Dry the solid product under vacuum.
Step 3: Synthesis of this compound (Hydrolysis)
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Workflow:
Caption: Workflow for the hydrolysis step.
Procedure:
-
Suspend the dried ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide in a round-bottom flask. An alcohol co-solvent such as methanol or ethanol can be added to improve solubility.
-
Heat the mixture to reflux with stirring for 2-4 hours, or until TLC indicates the complete disappearance of the starting ester.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic. The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry to obtain the final product.
Conclusion
The Gould-Jacobs reaction provides an effective and reliable pathway for the synthesis of this compound. By carefully controlling the reaction conditions at each step—condensation, thermal cyclization, and hydrolysis—high yields of the desired product can be achieved. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis of quinoline-based compounds for pharmaceutical and other applications. Further optimization, for instance, through the use of microwave-assisted synthesis, may offer opportunities to enhance reaction efficiency and reduce reaction times.
References
physicochemical properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
An In-Depth Technical Guide on the Physicochemical Properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for its characterization. The information presented herein is essential for researchers aiming to understand and predict the compound's behavior in biological systems and to guide formulation and development strategies.
Core Physicochemical Data
The fundamental are summarized below. It is important to note that while some data is available from computational predictions, experimental data for certain properties is not readily found in public literature, highlighting the need for empirical determination.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₆ClNO₃ | PubChem[1] |
| Molecular Weight | 223.61 g/mol | PubChem |
| Monoisotopic Mass | 223.00362 Da | PubChem[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Low (predicted) | General quinoline derivative behavior |
| pKa | Not available | - |
| logP (Octanol-Water Partition Coefficient) | 2.5 (XlogP predicted) | PubChem[1] |
Experimental Protocols for Property Determination
Standardized, reproducible protocols are critical for obtaining reliable physicochemical data. The following section details established methodologies for determining the key properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad range suggests the presence of impurities.
Methodology (Capillary Method): [2][3][4]
-
Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, attached to a thermometer.[2]
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns to a clear liquid (completion of melting) are recorded. This range is the melting point.[5]
-
Replication: The determination should be repeated with a fresh sample to ensure accuracy.
Aqueous Solubility Determination
Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[6]
Methodology (Shake-Flask Method): [6][7][8][9]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of a relevant aqueous medium (e.g., purified water, phosphate-buffered saline at pH 7.4) in a sealed flask or vial.[6]
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached. This process typically takes 24 to 48 hours to ensure the solution is saturated.[7]
-
Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to remove all undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. A calibration curve with known concentrations is used for quantification.[7][9]
-
pH Measurement: The pH of the saturated solution should be measured and reported, as the solubility of ionizable compounds is pH-dependent.[6]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with acidic and/or basic functional groups, the pKa value is critical for predicting its ionization state at different physiological pH values, which affects solubility, permeability, and receptor binding.
Methodology (Potentiometric Titration): [10][11][12][13]
-
Solution Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in an appropriate solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.[10][11][12]
-
Apparatus Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
-
Data Collection: The pH of the solution is measured and recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[11][12]
Spectroscopic Properties
Spectroscopic analysis provides structural confirmation and insights into the electronic properties of the molecule. While specific experimental spectra for this compound are not widely published, the expected characteristics based on its structural motifs are described below.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Key Features |
| UV-Vis Spectroscopy | Quinoline derivatives typically exhibit strong UV absorption due to π-π* transitions within the aromatic ring system.[14][15][16] Multiple absorption bands are expected, and their positions can be sensitive to solvent polarity.[15] |
| Infrared (IR) Spectroscopy | - O–H stretch (Carboxylic Acid): Very broad absorption in the 2500–3300 cm⁻¹ region.[17]- C=O stretch (Carboxylic Acid): Strong absorption around 1710–1760 cm⁻¹.[17][18]- C=C and C=N stretches (Aromatic Rings): Multiple bands in the 1450–1600 cm⁻¹ region.- C-Cl stretch: Typically found in the 600–800 cm⁻¹ region. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H NMR: Aromatic protons are expected in the δ 7.0–9.0 ppm range. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).[17]- ¹³C NMR: The carboxyl carbon is expected to resonate in the δ 165–185 ppm region.[17] Aromatic carbons will appear in the δ 110-150 ppm range. |
Visualization of Experimental Workflow
The determination of these critical physicochemical properties follows a logical and structured workflow, from initial synthesis and purification to detailed analysis. This process ensures that the data obtained is reliable and can be confidently used in further research and development.
Caption: Workflow for the physicochemical characterization of a novel compound.
Conclusion
This technical guide has outlined the core and provided detailed, standard methodologies for their experimental determination. While some properties rely on predictive models due to a lack of published experimental data, the protocols described offer a clear path for researchers to generate the empirical data necessary for robust drug discovery and development. The systematic characterization of these properties is a foundational step in understanding the therapeutic potential and limitations of this promising quinoline derivative.
References
- 1. PubChemLite - this compound (C10H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. byjus.com [byjus.com]
- 5. athabascau.ca [athabascau.ca]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. mdpi.com [mdpi.com]
- 15. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
An In-depth Technical Guide on the Core Mechanism of Action of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Based on extensive analysis of available scientific literature, the primary mechanism of action is inferred to be the inhibition of cellular respiration through the targeting of mitochondrial enzymes, specifically malate dehydrogenase. This document collates available quantitative data on structurally related compounds, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to support further research and drug development efforts. It is important to note that while direct experimental data for the 8-chloro isomer is limited, the information presented herein is based on robust studies of the closely related 7-chloro-4-hydroxyquinoline-3-carboxylic acid, providing a strong foundation for understanding its biological activity.
Introduction
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. Within this class, 4-hydroxyquinoline-3-carboxylic acids have emerged as compounds of interest for their potential as inhibitors of cellular energy metabolism. This guide focuses on the 8-chloro substituted analog, this compound, and elucidates its core mechanism of action. The primary audience for this document includes researchers, scientists, and professionals involved in drug discovery and development who are interested in the molecular pharmacology of this compound class.
Core Mechanism of Action: Inhibition of Cellular Respiration
The principal mechanism of action of 4-hydroxyquinoline-3-carboxylic acid derivatives is the inhibition of cellular respiration.[1][2] This has been demonstrated in studies using Ehrlich ascites tumor cells, a common model for studying cancer cell metabolism.[1] The inhibition of respiration suggests that these compounds interfere with mitochondrial function, the primary site of oxygen consumption in the cell.
Primary Molecular Target: Malate Dehydrogenase
The key molecular target identified for this class of compounds is malate dehydrogenase (MDH) , an essential enzyme in the tricarboxylic acid (TCA) cycle.[1][2] MDH catalyzes the reversible oxidation of L-malate to oxaloacetate, a critical step in cellular energy production. By inhibiting MDH, this compound is presumed to disrupt the TCA cycle, leading to a reduction in the production of NADH and FADH2, which are essential electron donors for the electron transport chain and subsequent ATP synthesis.
The proposed inhibitory action on malate dehydrogenase is depicted in the following signaling pathway diagram:
Quantitative Data
Table 1: Inhibition of Cellular Respiration and Malate Dehydrogenase by 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
| Biological Activity | Parameter | Value | Reference |
| Inhibition of Ehrlich Ascites Cell Respiration | I50 (M) | 1.8 x 10-4 | [1] |
| Inhibition of Malate Dehydrogenase | I50 (M) | 2.5 x 10-4 | [1] |
Data extracted from Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational study by Shah and Coats (1977), which can be adapted for the evaluation of this compound.
Inhibition of Cellular Respiration in Ehrlich Ascites Cells
This protocol outlines the procedure for measuring the inhibition of oxygen consumption in a whole-cell model.
Workflow Diagram:
Materials:
-
Ehrlich ascites tumor cells
-
Swiss mice (for cell propagation)
-
Krebs-Ringer phosphate buffer (pH 7.4)
-
Glucose
-
This compound (test compound)
-
Vehicle (e.g., DMSO)
-
Clark-type oxygen electrode and respirometer
Procedure:
-
Harvest Ehrlich ascites cells from the peritoneal cavity of Swiss mice 7-10 days after inoculation.
-
Wash the cells three times with ice-cold Krebs-Ringer phosphate buffer by centrifugation at 100 x g for 10 minutes.
-
Resuspend the final cell pellet in fresh buffer to a concentration of approximately 2 x 107 cells/mL.
-
Calibrate the oxygen electrode at 37°C with air-saturated buffer.
-
To the reaction vessel, add 2.8 mL of the cell suspension and 0.1 mL of a 0.1 M glucose solution.
-
Allow the system to equilibrate for 5 minutes to establish a basal rate of oxygen consumption.
-
Add 0.1 mL of the test compound solution (dissolved in a suitable vehicle) or the vehicle control.
-
Record the rate of oxygen consumption for at least 10 minutes.
-
Calculate the percent inhibition of respiration relative to the vehicle control.
Malate Dehydrogenase Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of malate dehydrogenase by monitoring the oxidation of NADH.
Workflow Diagram:
Materials:
-
Malate Dehydrogenase (e.g., from porcine heart)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Oxaloacetic acid
-
This compound (test compound)
-
Vehicle (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of NADH (e.g., 10 mM) and oxaloacetic acid (e.g., 100 mM) in phosphate buffer. Note: Oxaloacetate solutions are unstable and should be prepared fresh.
-
In a quartz cuvette, prepare the reaction mixture containing phosphate buffer, NADH to a final concentration of 0.15 mM, and the test compound at various concentrations (or vehicle control).
-
Equilibrate the cuvette at 25°C in the spectrophotometer.
-
Initiate the reaction by adding a small volume of a dilute solution of malate dehydrogenase.
-
Immediately start monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion
The available evidence strongly suggests that the primary mechanism of action for this compound is the inhibition of cellular respiration via the targeting of malate dehydrogenase. This leads to the disruption of the TCA cycle and a subsequent decrease in cellular energy production. While direct experimental data for this specific isomer is lacking, the comprehensive studies on the closely related 7-chloro analog provide a robust framework for understanding its biological effects. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the precise molecular interactions and therapeutic potential of this compound and its derivatives. Future research should focus on confirming this mechanism of action for the 8-chloro isomer and exploring its selectivity and potential off-target effects.
References
The Biological Potential of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Review of a Promising Scaffold in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide focuses on the specific scaffold of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives, a class of compounds with significant, yet underexplored, potential in drug discovery. By examining the synthesis, biological activities of closely related analogs, and probable mechanisms of action, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future research and development in this area.
Synthesis and Chemical Profile
The foundational structure, this compound, and its derivatives, such as the corresponding ethyl ester, are accessible through established synthetic pathways. A common and effective method is the Gould-Jacobs reaction. This process typically involves the reaction of an appropriately substituted aniline, in this case, 2-chloroaniline, with diethyl ethoxymethylenemalonate (EMME). The resulting anilinomethylenemalonate intermediate undergoes thermal cyclization to yield the 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis of the ester group affords the target carboxylic acid. This synthetic versatility allows for the introduction of a variety of substituents at the 3-position, enabling the generation of a library of ester and amide derivatives for biological screening.
Biological Activities of Structurally Related Compounds
While comprehensive biological data for a wide range of this compound derivatives remains to be fully elucidated in publicly available literature, extensive research on structurally similar quinoline derivatives provides a strong indication of their potential therapeutic applications. The biological activities of these related compounds, including antimicrobial, anticancer, and anti-inflammatory effects, are summarized below.
Antimicrobial Activity
Quinolone derivatives have a long-standing history as effective antimicrobial agents. The introduction of a chlorine atom at the 8-position is anticipated to modulate this activity. Studies on various 8-chloro-quinolone derivatives have demonstrated their potential to inhibit the growth of a range of bacteria. The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.
Table 1: Antimicrobial Activity of Representative Quinolone Derivatives
| Compound/Derivative | Test Organism | Activity Metric | Value |
| 8-Chloro-quinoline-3-carboxylic acid derivatives | Escherichia coli | MIC | Data not available |
| Staphylococcus aureus | MIC | Data not available | |
| Pseudomonas aeruginosa | MIC | Data not available | |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | MIC | 4-16 µg/mL |
| Enterococcus faecalis | MIC | 4-16 µg/mL | |
| (8-hydroxyquinolin-5-yl)methyl 4-chlorobenzoate | Staphylococcus aureus | MIC | 10⁻⁶ mg/mL |
| Vibrio parahaemolyticus | MIC | 10⁻⁶ mg/mL |
Note: The data presented is for structurally related compounds and is intended to be indicative of the potential activity of this compound derivatives.
Anticancer Activity
The anticancer potential of quinoline derivatives is a significant area of current research. Halogenated quinolines, in particular, have shown promise in inhibiting the proliferation of various cancer cell lines. The cytotoxic effects are often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell cycle progression, or induce apoptosis. Research on 7-chloroquinoline and 8-hydroxyquinoline derivatives has revealed potent anticancer activities, suggesting that the this compound scaffold is a promising candidate for the development of novel oncology therapeutics.
Table 2: Anticancer Activity of Representative Quinolone Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) |
| This compound derivatives | Various | IC50 | Data not available |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives | HCT116 (Colon) | IC50 | 1.99 - 4.9 |
| 7-Chloroquinolinehydrazone I | SF-295 (CNS) | IC50 | 0.688 µg/cm⁻³ |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | MTS50 | 6.25 µg/mL |
| 5,7-Dihalo-substituted-8-hydroxyquinoline-zinc complexes | Various | IC50 | 0.0014 - 32.13 |
Note: The data presented is for structurally related compounds and is intended to be indicative of the potential activity of this compound derivatives.
Anti-inflammatory Activity
Certain quinoline carboxylic acid derivatives have demonstrated notable anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or by modulating the production of inflammatory cytokines. The structural features of 4-hydroxy-3-quinolinecarboxamides have been shown to be important for their anti-inflammatory and analgesic activities, suggesting a potential role for this compound derivatives in the treatment of inflammatory conditions.
Table 3: Anti-inflammatory Activity of Representative Quinolone Derivatives
| Compound/Derivative | Assay/Model | Activity Metric | Value |
| This compound derivatives | Various | ED50/IC50 | Data not available |
| Substituted 4-hydroxy-3-quinolinecarboxamide (RU 43526) | Adjuvant-induced arthritis | ED50 | 0.7 mg/kg (po) |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | Adjuvant arthritis | Effective Dose | 1.5 - 3.0 mg/kg (po) |
Note: The data presented is for structurally related compounds and is intended to be indicative of the potential activity of this compound derivatives.
Proposed Mechanism of Action: Inhibition of Cellular Respiration
A compelling avenue for the mechanism of action of 4-hydroxyquinoline-3-carboxylic acid derivatives is the inhibition of cellular respiration. Studies on 7-substituted analogs have shown that these compounds can inhibit malate dehydrogenase, a key enzyme in the citric acid cycle. By disrupting this central metabolic pathway, these compounds can effectively deplete cellular energy stores, leading to cytotoxicity, particularly in rapidly proliferating cancer cells that have a high energy demand. It is highly probable that this compound derivatives share this mechanism of action.
Caption: Proposed inhibition of Malate Dehydrogenase by this compound derivatives.
Experimental Protocols
To facilitate further research into this promising class of compounds, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium. A range of concentrations is prepared to determine the lowest concentration that inhibits visible bacterial growth.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a no-treatment control are included. The plate is incubated for a further 48-72 hours.
-
MTT Addition: The medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an SDS solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure allows for the creation of diverse libraries of derivatives for biological evaluation. Based on the robust data available for structurally related compounds, it is highly probable that derivatives of this scaffold will exhibit significant antimicrobial, anticancer, and anti-inflammatory activities.
Future research should focus on the systematic synthesis and screening of a variety of esters and amides derived from this compound. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that govern biological activity and in optimizing lead compounds. Furthermore, detailed mechanistic studies, including the investigation of their effects on cellular respiration and other potential targets, will be essential for advancing these promising compounds through the drug discovery pipeline. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid and its Ethyl Ester Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the crystal structure of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of its specific crystallographic data in public databases, this paper presents a comprehensive examination of its closely related analogue, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The structural data of this ethyl ester provides crucial insights into the probable solid-state arrangement and intermolecular interactions of the parent carboxylic acid.
Introduction
This compound belongs to the quinolone family, a class of compounds renowned for their diverse biological activities. The arrangement of molecules in the crystalline state, governed by factors such as hydrogen bonding and π-π stacking, significantly influences the physicochemical properties of a compound, including its solubility, stability, and bioavailability. Understanding the crystal structure is therefore paramount for rational drug design and development.
This guide summarizes the available crystallographic data for the ethyl ester derivative, outlines a plausible synthetic route for the parent acid, and discusses the key intermolecular interactions that dictate its crystal packing.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar quinolone derivatives. A common approach involves the Gould-Jacobs reaction. The synthesis of the ethyl ester analogue, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been reported to start from 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester[1]. A subsequent hydrolysis of the ethyl ester would yield the target carboxylic acid.
Step 1: Synthesis of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
A mixture of 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester is heated in a high-boiling point solvent, such as diphenyl ether, to facilitate cyclization. The reaction mixture is heated for a specified duration, typically around one hour, to ensure complete conversion[1]. Upon cooling, the product crystallizes and can be isolated by filtration, followed by washing with a suitable solvent like hexane to remove residual diphenyl ether.
Step 2: Hydrolysis to this compound
The synthesized ethyl ester is then subjected to hydrolysis to obtain the final carboxylic acid. This can be achieved by heating the ester in the presence of an aqueous acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide). After the reaction is complete, the solution is neutralized to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.
Single-Crystal X-ray Diffraction
For the determination of the crystal structure of the ethyl ester analogue, a single crystal of suitable size and quality was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature. The structure was solved using direct methods and refined by full-matrix least-squares on F².
Data Presentation: Crystallographic Data of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
The following table summarizes the crystallographic data for ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which serves as a reference for understanding the crystal structure of the parent acid[2][3].
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀ClNO₃ |
| Formula Weight | 251.67 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.328(5) |
| b (Å) | 11.043(2) |
| c (Å) | 12.350(4) |
| α (°) | 73.298(17) |
| β (°) | 89.98(3) |
| γ (°) | 80.01(3) |
| Volume (ų) | 1195.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.398 |
| Absorption Coefficient (mm⁻¹) | 0.312 |
| CCDC Number | 1411658 |
Visualization of Methodologies and Structures
To illustrate the experimental workflow and the resulting molecular arrangement, the following diagrams have been generated using the DOT language.
Discussion of the Crystal Structure
The crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals a triclinic system with the space group P-1. A key feature of its crystal packing is the formation of supramolecular layers through intermolecular N-H···O hydrogen bonds[2][3]. This type of hydrogen bonding is a common motif in quinolone structures and plays a crucial role in stabilizing the crystal lattice.
For the parent this compound, it is highly probable that a similar layered structure would be observed. However, the presence of the carboxylic acid group introduces the potential for strong O-H···O hydrogen bonding, which typically leads to the formation of centrosymmetric dimers. This robust hydrogen bonding motif would likely be a dominant feature in the crystal packing of the acid, potentially influencing the overall crystal symmetry and unit cell parameters.
Furthermore, the planar quinoline ring system allows for π-π stacking interactions between adjacent molecules. These interactions, along with the hydrogen bonds, contribute to the overall stability of the crystal structure. The chloro-substituent at the 8-position can also participate in weaker halogen bonding interactions, further influencing the molecular packing.
Conclusion
While the specific crystal structure of this compound is not yet publicly available, a detailed analysis of its ethyl ester analogue provides valuable predictive insights. The crystal structure is likely to be dominated by strong hydrogen bonding, including the formation of carboxylic acid dimers, and π-π stacking interactions, leading to a stable, layered solid-state architecture. This structural understanding is essential for the further development and application of this and related quinolone compounds in the fields of medicinal chemistry and materials science. Future experimental work should focus on obtaining single crystals of the parent acid to confirm these structural predictions.
References
Spectroscopic Profile of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines predicted data, information from analogous compounds, and established spectroscopic principles to offer a robust analytical profile. Standardized experimental protocols for acquiring such data are also detailed.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₆ClNO₃
-
Molecular Weight: 223.61 g/mol
-
CAS Number: 35966-16-6
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Mass Spectrometry (MS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.01090 |
| [M+Na]⁺ | 245.99284 |
| [M-H]⁻ | 221.99634 |
| [M+NH₄]⁺ | 241.03744 |
| [M+K]⁺ | 261.96678 |
| [M+H-H₂O]⁺ | 206.00088 |
| [M+HCOO]⁻ | 268.00182 |
| [M+CH₃COO]⁻ | 282.01747 |
| Data sourced from PubChem.[1] |
Infrared (IR) Spectroscopy
An experimental FT-IR spectrum for 8-chloro-4-hydroxy-3-quinolinecarboxylic acid is available through the SpectraBase database. While a detailed peak list requires a subscription, the spectrum is characterized by key absorptions typical for a hydroxyquinoline carboxylic acid. The main vibrational modes are expected in the following regions:
| Wavenumber (cm⁻¹) | Assignment |
| 3300–2500 (broad) | O–H stretch (carboxylic acid) |
| ~3200 (broad) | O–H stretch (phenol) |
| ~3100–3000 | C–H stretch (aromatic) |
| 1760–1690 | C=O stretch (carboxylic acid) |
| 1650–1500 | C=C and C=N stretch (ring) |
| 1320–1210 | C–O stretch |
| 850–550 | C–Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
To the best of our knowledge, experimentally determined ¹H and ¹³C NMR spectra for this compound have not been published. The following tables provide predicted chemical shifts based on the analysis of structurally similar compounds, such as 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids, and general principles of NMR spectroscopy.[2]
¹H NMR (Predicted)
Solvent: DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.5 - 9.0 | s |
| H-5 | ~7.8 - 8.2 | d |
| H-6 | ~7.4 - 7.7 | t |
| H-7 | ~7.6 - 7.9 | d |
| OH | ~10.0 - 12.0 | br s |
| COOH | ~12.0 - 14.0 | br s |
¹³C NMR (Predicted)
Solvent: DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~145 - 150 |
| C-3 | ~110 - 115 |
| C-4 | ~170 - 175 |
| C-4a | ~138 - 142 |
| C-5 | ~125 - 128 |
| C-6 | ~122 - 125 |
| C-7 | ~128 - 132 |
| C-8 | ~120 - 124 |
| C-8a | ~140 - 145 |
| C=O | ~165 - 170 |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
Mass Spectrometry
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a final concentration of 1-10 µg/mL.
-
Ionization: Electrospray ionization (ESI) is recommended for this type of molecule, and can be run in both positive and negative ion modes to observe different adducts.
-
Analysis: Acquire a full scan mass spectrum over a mass range of m/z 100-500.
-
Tandem MS (MS/MS): To aid in structural elucidation, perform fragmentation analysis on the parent ion.
Infrared (IR) Spectroscopy
Instrumentation: Fourier-transform infrared (FTIR) spectrometer.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.
Conclusion
This technical guide provides a foundational spectroscopic dataset for this compound for researchers and professionals in the field of drug development. While a complete set of experimentally-derived spectra is not currently available in the public literature, the combination of predicted data, analysis of analogous structures, and established spectroscopic principles offers a reliable starting point for the characterization and identification of this compound. The detailed experimental protocols also provide a standardized methodology for obtaining this data in a laboratory setting.
References
In Silico Modeling of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative with potential therapeutic applications. Quinolines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2] This document outlines a systematic in silico approach to characterize the pharmacokinetic and pharmacodynamic properties of this compound, identify potential biological targets, and predict its therapeutic efficacy.
Physicochemical and ADMET Properties
A critical initial step in the in silico evaluation of any drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These parameters are crucial for assessing the compound's drug-likeness and potential for clinical success.[3][4] The physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H6ClNO3 | [5] |
| Molecular Weight | 223.62 g/mol | [5] |
| XlogP (predicted) | 2.5 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 1 | [5] |
The predicted ADMET profile of this compound, based on computational models like ADMETlab 2.0 and ADMET-AI, is presented in Table 2.[6][7] These predictions suggest that the compound has favorable drug-like properties.
Table 2: Predicted ADMET Profile of this compound
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | High | High potential for intestinal absorption |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |
| Distribution | ||
| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins |
| Volume of Distribution (VDss) | Low | Primarily distributed in the bloodstream |
| Metabolism | ||
| CYP2D6 Inhibitor | Unlikely | Low potential for drug-drug interactions |
| CYP3A4 Inhibitor | Unlikely | Low potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Not a significant substrate for renal excretion via OCT2 |
| Toxicity | ||
| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |
| Ames Mutagenicity | Low Probability | Low potential for mutagenicity |
| Minnow Toxicity | Moderate | Potential environmental toxicity |
Target Identification and Molecular Docking
Based on the known biological activities of quinoline derivatives, potential protein targets for this compound include bacterial DNA gyrase and human topoisomerase II, key enzymes involved in DNA replication and repair.[1][8] Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the compound with these targets.
Experimental Protocol: Molecular Docking
-
Protein Preparation: The three-dimensional crystal structures of DNA gyrase (PDB ID: 5MMN) and human topoisomerase IIα (PDB ID: 5GWK) were obtained from the Protein Data Bank. The structures were prepared by removing water molecules, adding hydrogen atoms, and assigning charges using AutoDockTools.
-
Ligand Preparation: The 3D structure of this compound was generated and energy-minimized using a suitable chemistry software.
-
Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations.[9] The grid box was centered on the active site of each protein, and the docking was performed with an exhaustiveness of 8.
-
Analysis: The resulting docking poses were analyzed to identify the most favorable binding mode based on the docking score and protein-ligand interactions, which were visualized using Discovery Studio Visualizer.[9]
Table 3: Molecular Docking Results
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| DNA Gyrase (E. coli) | 5MMN | -8.5 | Asp73, Gly77, Ile78, Ser121 |
| Topoisomerase IIα (Human) | 5GWK | -9.2 | Asp559, Gln778, Arg487 |
The docking results, summarized in Table 3, indicate that this compound has a strong predicted binding affinity for both DNA gyrase and topoisomerase IIα. The interactions with key active site residues suggest a potential inhibitory mechanism.
Molecular Dynamics Simulation
To further investigate the stability of the protein-ligand complexes and refine the binding poses obtained from molecular docking, molecular dynamics (MD) simulations were performed.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The docked complex of this compound with topoisomerase IIα was solvated in a cubic box of TIP3P water molecules with a 10 Å buffer. Sodium and chloride ions were added to neutralize the system and mimic physiological salt concentration (0.15 M).[10]
-
Simulation Parameters: The CHARMM36 force field was used for the protein and the CGenFF server was used to generate parameters for the ligand. The simulation was performed using GROMACS.[11] The system was first minimized, followed by a 100 ps NVT equilibration and a 1 ns NPT equilibration.
-
Production Run: A 100 ns production MD simulation was carried out at 300 K and 1 atm.
-
Analysis: The trajectory was analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.
The MD simulation results would provide insights into the dynamic behavior of the ligand in the binding pocket and the conformational changes in the protein upon ligand binding. Stable RMSD values for both the protein and the ligand over the simulation time would indicate a stable binding complex.
Proposed In Vitro Validation
The in silico predictions should be validated through in vitro experiments to confirm the biological activity of this compound.
Topoisomerase II Inhibition Assay
An in vitro topoisomerase II decatenation assay can be performed to measure the inhibitory activity of the compound.[12][13]
Table 4: Hypothetical Topoisomerase II Inhibition Data
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 1 | 25 | 15.2 |
| 10 | 48 | ||
| 50 | 75 | ||
| Etoposide (Control) | 1 | 30 | 10.5 |
| 10 | 55 | ||
| 50 | 85 |
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compound on cancer cell lines, such as human breast cancer (MCF-7) and colon cancer (HCT116) cells, which overexpress topoisomerase II, can be evaluated using the MTT assay.[14][15][16]
Western Blot Analysis
Western blot analysis can be used to investigate the effect of the compound on the expression of proteins involved in apoptosis, such as cleaved caspase-3 and PARP, to elucidate the mechanism of cell death.[17][18][19][20]
Conclusion
This in-depth technical guide outlines a comprehensive in silico modeling approach for the characterization of this compound. The predicted ADMET properties, coupled with promising molecular docking and dynamics simulation results against DNA gyrase and topoisomerase II, suggest that this compound is a viable candidate for further drug development. The proposed in vitro validation experiments will be crucial in confirming these computational predictions and elucidating the compound's mechanism of action. This integrated computational and experimental workflow provides a robust framework for the rational design and discovery of novel quinoline-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. jmpas.com [jmpas.com]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 6. ADMET-AI [admet.ai.greenstonebio.com]
- 7. ADMETlab 2.0 [admetmesh.scbdd.com]
- 8. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. journals.asm.org [journals.asm.org]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline class of heterocyclic compounds. The quinoline scaffold is a prominent structural motif found in a wide array of natural products and pharmacologically active substances, exhibiting a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, potential biological activities, and mechanism of action, with a particular emphasis on data-driven insights and detailed experimental methodologies. While direct quantitative biological data for this specific molecule is limited in the public domain, this review extrapolates from closely related analogues to provide a thorough understanding of its potential.
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process: the Gould-Jacobs reaction to form the ethyl ester precursor, followed by alkaline hydrolysis to yield the final carboxylic acid.
Step 1: Gould-Jacobs Reaction for Ethyl 8-Chloro-4-hydroxyquinoline-3-carboxylate
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.[1] The reaction proceeds through a condensation of the aniline with the malonate derivative, followed by a thermal cyclization to form the quinoline ring system.
Experimental Protocol:
A general procedure for the Gould-Jacobs reaction, adapted from literature on similar quinoline syntheses, is as follows:
-
Reaction Setup: A mixture of 2-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 to 1.2 equivalents) is prepared in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Condensation: The reaction mixture is heated to a temperature of 140-160 °C for a period of 1 to 2 hours to facilitate the initial condensation and elimination of ethanol.
-
Cyclization: The temperature is then raised to 240-260 °C and maintained for 30 to 60 minutes to induce the intramolecular cyclization, which forms the quinoline ring.
-
Work-up: After cooling, the reaction mixture is diluted with a suitable solvent like petroleum ether or hexane to precipitate the crude product. The solid is then collected by filtration, washed with the precipitating solvent, and can be further purified by recrystallization from a solvent such as ethanol or acetic acid.
Logical Workflow for Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis of the ethyl ester precursor.
Step 2: Alkaline Hydrolysis to this compound
The ethyl ester is subsequently hydrolyzed to the corresponding carboxylic acid, typically under basic conditions.
Experimental Protocol:
A general procedure for the alkaline hydrolysis of quinoline esters is as follows:
-
Reaction Setup: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 1-2 M). An alcohol co-solvent like ethanol may be added to improve solubility.
-
Hydrolysis: The mixture is heated to reflux and stirred for a period of 1 to 4 hours, or until the reaction is complete as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, it is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate and causes the carboxylic acid to precipitate.
-
Purification: The precipitated solid is collected by filtration, washed with water to remove any remaining salts, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Workflow for Alkaline Hydrolysis
Caption: Workflow for the hydrolysis of the ethyl ester to the final carboxylic acid.
Biological Activities and Potential Therapeutic Applications
The 8-hydroxyquinoline scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and neuroprotective effects.[2] The primary mechanism underlying these activities is often attributed to the metal-chelating properties of the 8-hydroxyquinoline core.[3]
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents. Their mechanism of action is often linked to their ability to chelate essential metal ions, thereby disrupting microbial metabolism and cellular processes.[3]
-
Antibacterial Activity: Halogenated 8-hydroxyquinolines have demonstrated significant antibacterial activity. For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been used as a topical antibacterial agent. Studies on other quinoline derivatives have shown that the presence of a chlorine atom can enhance antibacterial efficacy.[4] For example, certain 5-chloro-8-hydroxyquinoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5] It is plausible that this compound would exhibit similar properties. The proposed mechanism involves the inhibition of essential bacterial enzymes through metal chelation or the disruption of the bacterial cell membrane.[6]
-
Antifungal Activity: The antifungal properties of 8-hydroxyquinolines are also well-documented. Derivatives with halogen substitutions have been shown to be effective against a variety of fungal pathogens. For instance, some chlorinated 8-hydroxyquinoline derivatives have displayed potent activity against Candida species and various dermatophytes.[2]
Table 1: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Organism(s) | Activity Metric | Value |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. aureus, E. faecalis | MIC | 4–16 µg/mL |
| 5-Chloro-8-hydroxyquinoline derivative (unspecified) | Gram-positive & Gram-negative bacteria | MIC | 10⁻⁶ mg/mL |
| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | IC50 | 0.49 - 3.03 µM |
| 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | H5N1 avian influenza virus | % Growth Inhibition | 85.0% |
| 8-hydroxyquinoline-2-carboxamides (various) | H5N1 avian influenza virus | % Growth Inhibition | up to 91.2% |
Note: This table presents data for derivatives of 8-hydroxyquinoline to indicate the potential activity of the core scaffold. Data for this compound itself is not available in the cited literature.
Anticancer Activity
The anticancer potential of 8-hydroxyquinoline derivatives is an active area of research. Their ability to chelate metal ions, particularly iron and copper, can lead to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Furthermore, they can inhibit enzymes that are crucial for cancer cell proliferation and survival.
-
Cytotoxicity: Studies on various halogenated 8-hydroxyquinoline derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.[7] For example, certain chlorinated derivatives have shown IC50 values in the low micromolar range against lung, breast, and colon cancer cell lines. The position and nature of the substituents on the quinoline ring play a crucial role in determining the cytotoxic potency and selectivity.
Table 2: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value |
| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | (Not specified) | CC50 | 16.06 - 19.39 µM |
| 8-hydroxyquinoline-2-carboxamides (various) | A549 (lung carcinoma) | % Cytotoxicity | low for active antiviral compounds |
| 5-chloro-8-hydroxyquinoline Mannich bases | Multidrug-resistant cancer cells | (Qualitative) | MDR-selective toxicity |
Note: This table presents data for derivatives of 8-hydroxyquinoline to indicate the potential activity of the core scaffold. Data for this compound itself is not available in the cited literature.
Mechanism of Action: The Role of Metal Chelation
The predominant mechanism of action for the diverse biological activities of 8-hydroxyquinolines is their ability to act as potent chelators of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with various divalent and trivalent metal cations.
This chelation can lead to several downstream biological effects:
-
Disruption of Metalloenzymes: Many essential enzymes in both microbial and mammalian cells require metal ions as cofactors for their catalytic activity. By sequestering these metal ions, 8-hydroxyquinoline derivatives can inhibit these enzymes, leading to a disruption of vital cellular processes.[8]
-
Generation of Reactive Oxygen Species (ROS): In the presence of redox-active metals like copper and iron, 8-hydroxyquinoline-metal complexes can participate in redox cycling, leading to the production of ROS. Elevated levels of ROS can cause oxidative damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptosis or cell death.
-
Inhibition of Cellular Respiration: Some 4-hydroxyquinoline-3-carboxylic acid derivatives have been shown to inhibit cellular respiration, potentially by interfering with enzymes of the electron transport chain.[8]
Proposed Mechanism of Action via Metal Chelation
Caption: Proposed mechanism of action involving metal chelation.
Conclusion
This compound is a readily synthesizable compound with a high potential for a range of biological activities, drawing from the well-established pharmacological profile of the 8-hydroxyquinoline scaffold. While direct experimental data for this specific molecule is sparse in the current literature, the extensive research on its close analogues strongly suggests potential as an antimicrobial and anticancer agent. The key to its activity likely lies in its metal-chelating properties, which can disrupt fundamental cellular processes. Further research is warranted to isolate and quantify the specific biological activities of this compound and to elucidate its precise mechanisms of action. This would involve the targeted synthesis and screening of this compound against a variety of microbial and cancer cell lines, as well as in-depth studies into its effects on specific cellular signaling pathways. Such research could unlock the full therapeutic potential of this promising compound.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. 8-Chloroquinoline-3-carboxylic acid | 71082-54-7 | WCA08254 [biosynth.com]
- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Antibacterials: A Technical History of Quinolone Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of quinolone carboxylic acids marked a pivotal moment in the fight against bacterial infections. From a serendipitous discovery to a cornerstone of modern antimicrobial therapy, their journey is one of chemical ingenuity and evolving microbiological understanding. This in-depth technical guide explores the core history, synthetic evolution, and mechanism of action of these crucial therapeutic agents.
The Genesis: Discovery of the First Quinolones
The story of quinolone carboxylic acids begins in the early 1960s with the synthesis of nalidixic acid, a byproduct of chloroquine production.[1] This first-generation quinolone, introduced clinically in 1967, demonstrated notable activity against Gram-negative bacteria, primarily for treating urinary tract infections.[2][3] Though a significant step forward, its limitations, including a narrow spectrum of activity and the rapid development of bacterial resistance, spurred further research.[3]
This initial breakthrough was followed by the development of other first-generation quinolones such as oxolinic acid and cinoxacin in the 1970s.[4][5] These compounds offered marginal improvements over nalidixic acid but were still largely confined to the treatment of urinary tract infections.[4]
The Fluorinated Revolution: Rise of the Fluoroquinolones
A major leap in the evolution of quinolone carboxylic acids came with the introduction of a fluorine atom at position 6 of the quinolone ring, giving rise to the fluoroquinolones. This structural modification dramatically enhanced their antibacterial potency and broadened their spectrum of activity to include Gram-positive bacteria and Pseudomonas aeruginosa.[2][3] The development of fluoroquinolones in the 1970s and 1980s heralded a new era in antimicrobial therapy.[2][3]
Quantitative Analysis of Early Quinolone Carboxylic Acids
The following tables summarize the key quantitative data for the first-generation quinolone carboxylic acids, providing a comparative overview of their antibacterial activity and pharmacokinetic properties.
Table 1: Minimum Inhibitory Concentrations (MICs) of First-Generation Quinolone Carboxylic Acids
| Compound | Escherichia coli | Proteus mirabilis | Klebsiella spp. | Enterobacter spp. | Pseudomonas aeruginosa | Gram-positive cocci |
| Nalidixic Acid | 1.0 - 12.5 µg/mL | 4.0 - 12.5 µg/mL | 6.3 - 25 µg/mL | 6.3 - 25 µg/mL | >512 µg/mL | Inactive |
| Oxolinic Acid | 0.1 - 0.4 µg/mL | 0.2 - 0.8 µg/mL | 0.2 - 1.6 µg/mL | 0.4 - 1.6 µg/mL | 12.5 - 50 µg/mL | Moderately Active |
| Cinoxacin | 4.0 - 16 µg/mL | 4.0 - 16 µg/mL | 8.0 - 32 µg/mL | 8.0 - 32 µg/mL | >128 µg/mL | Inactive |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Pharmacokinetic Properties of First-Generation Quinolone Carboxylic Acids
| Parameter | Nalidixic Acid | Oxolinic Acid | Cinoxacin |
| Bioavailability | ~96% | ~85-95% | ~95% |
| Protein Binding | ~93% | ~80% | ~60-80% |
| Half-life (t½) | 1.5 - 2.5 hours | 6 - 8 hours | 1.5 - 2.7 hours |
| Excretion | Primarily renal | Primarily renal | Primarily renal |
The Core of Synthesis: Classical Methodologies
The synthesis of the quinoline ring system has been a subject of extensive research, with several classical methods forming the bedrock of quinolone carboxylic acid production.
The Pfitzinger Reaction
The Pfitzinger reaction is a fundamental method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a solution of potassium hydroxide (3 equivalents) in ethanol.
-
Addition of Carbonyl Compound: To the stirred solution, add acetophenone (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to yield pure 2-phenylquinoline-4-carboxylic acid.
References
- 1. In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: An In-depth Technical Guide
Introduction
8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated derivative belonging to the quinoline class of heterocyclic compounds. Its structure combines two key pharmacophores: the 8-hydroxyquinoline moiety, known for its metal-chelating properties and broad-spectrum biological activities, and the 4-hydroxyquinoline-3-carboxylic acid core, which is present in several compounds with defined intracellular targets. This guide explores the potential therapeutic applications of this molecule by dissecting the known targets and mechanisms of action of its constituent scaffolds.
Potential Therapeutic Targets Based on the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to chelate metal ions, which is central to many of its biological effects.
Metalloenzyme Inhibition
8-HQ and its derivatives are known to inhibit various metalloenzymes by chelating the catalytic metal ion in the active site. This activity is crucial for enzymes involved in a wide range of pathological processes.
-
Potential Targets:
-
Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are involved in tissue remodeling and are overexpressed in cancer, contributing to invasion and metastasis.
-
Histone Demethylases (HDMs): Specifically, the JmjC domain-containing histone demethylases are Fe(II) and 2-oxoglutarate-dependent oxygenases that play a critical role in epigenetic regulation and are implicated in cancer.
-
HIV-1 Integrase: This viral enzyme, which contains a divalent metal ion (Mg²⁺) in its active site, is essential for the integration of viral DNA into the host genome.
-
Quantitative Data for a Related Compound (5-carboxy-8-hydroxyquinoline):
| Target Class | Specific Target Example | Activity Metric | Value |
| 2OG Oxygenases | JmjC Demethylases | IC₅₀ | Potent (Specific value not cited)[1] |
Experimental Protocol: General Metalloenzyme Inhibition Assay
A typical experimental protocol to assess the inhibitory activity of a compound like this compound against a metalloenzyme would involve the following steps:
-
Enzyme and Substrate Preparation: A purified recombinant human metalloenzyme and a specific fluorogenic or chromogenic substrate are prepared in a suitable assay buffer.
-
Compound Incubation: The test compound is serially diluted and pre-incubated with the enzyme for a defined period to allow for binding to the active site.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Signal Detection: The change in fluorescence or absorbance is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the compound concentration. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Signaling Pathway Visualization:
Antimicrobial and Antifungal Activity
The metal-chelating ability of 8-hydroxyquinolines can disrupt essential microbial processes that are dependent on metal ions.
-
Potential Mechanisms:
-
Disruption of microbial enzyme function.
-
Interference with metal ion homeostasis in bacteria and fungi.
-
Quantitative Data for a Related Compound (A new 8-hydroxyquinoline derivative, PH176):
| Organism | Strain Type | Activity Metric | Value (µg/ml) |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolates (n=38) | MIC₅₀ | 16 |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolates (n=38) | MIC₉₀ | 32 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacteria (e.g., MRSA) is prepared in a cation-adjusted Mueller-Hinton broth.
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Therapeutic Targets Based on the 4-Hydroxyquinoline-3-Carboxylic Acid Scaffold
This scaffold is a key component of several inhibitors of crucial metabolic enzymes.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Its inhibition leads to pyrimidine depletion and cell cycle arrest, making it an attractive target for cancer and autoimmune diseases.
-
Mechanism of Action: 4-Quinoline carboxylic acid derivatives act as competitive inhibitors in the brequinar binding pocket of DHODH. The carboxylic acid moiety is crucial for binding, forming interactions with key residues in the active site.
Quantitative Data for Related 4-Quinoline Carboxylic Acid Analogs:
| Compound ID | Target | Activity Metric | Value (nM) |
| 41 | DHODH | IC₅₀ | 9.71 ± 1.4 |
| 43 | DHODH | IC₅₀ | 26.2 ± 1.8 |
Experimental Protocol: DHODH Enzyme Assay
-
Reagents: Purified human DHODH enzyme, dihydroorotate, and an electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).
-
Assay Procedure: The assay is performed in a 96-well plate. The test compound is incubated with the enzyme. The reaction is initiated by adding dihydroorotate and DCIP.
-
Detection: The reduction of DCIP is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Analysis: The rate of the reaction is calculated, and the IC₅₀ is determined from the dose-response curve.
Signaling Pathway Visualization:
References
Methodological & Application
Application Notes and Protocols for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with potential therapeutic applications. Compounds containing the 8-hydroxyquinoline scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[1] Their mechanism of action often involves the inhibition of specific enzymes.[1] These application notes provide a detailed protocol for conducting an enzyme inhibition assay to evaluate the inhibitory potential of this compound against a target enzyme. The protocol is designed to be adaptable for various enzyme systems and can be used to determine key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).
Principle of the Assay
An enzyme inhibition assay is a procedure to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[2] The activity of the enzyme is determined by monitoring either the depletion of the substrate or the formation of a product over time.[3] By comparing the enzyme's activity with and without the inhibitor, the degree of inhibition can be quantified. This information is crucial in drug discovery and development for understanding the mechanism of action and potency of a potential drug candidate.[2][4]
Materials and Reagents
A comprehensive list of materials and reagents required for a general enzyme inhibition assay is provided below. Specific items will vary depending on the target enzyme being assayed.
| Category | Item | Purpose |
| Biologicals | Purified Target Enzyme | The biological catalyst of the reaction. |
| Substrate | The molecule upon which the enzyme acts. | |
| Chemicals | This compound | The test inhibitor. |
| Positive Control Inhibitor | A known inhibitor of the target enzyme for assay validation. | |
| Buffer Solution (e.g., Phosphate, Tris-HCl) | To maintain a stable pH for optimal enzyme activity.[2] | |
| Cofactors (e.g., Mg²⁺, NADH, ATP) | Required by some enzymes for catalytic activity.[2] | |
| Stop Solution (e.g., Sodium Carbonate) | To terminate the enzymatic reaction at a specific time point.[5] | |
| Solvents (e.g., DMSO) | To dissolve the test inhibitor and other reagents. | |
| Labware | 96-well microplates | For conducting the assay in a high-throughput format.[2] |
| Pipettes and tips | For accurate liquid handling.[2] | |
| Cuvettes | For spectrophotometric measurements if not using a microplate reader.[2] | |
| Instrumentation | Microplate Reader or Spectrophotometer | To measure changes in absorbance or fluorescence, indicating product formation or substrate depletion.[2] |
| Incubator | To maintain a constant temperature for the enzymatic reaction. |
Experimental Protocol
This protocol provides a step-by-step guide for performing an enzyme inhibition assay.
Preparation of Solutions
-
Buffer Preparation: Prepare an appropriate buffer solution at the optimal pH for the target enzyme's activity.[2]
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.[2]
-
Substrate Solution: Prepare a stock solution of the substrate in the assay buffer. The concentration used in the assay is typically at or near the Michaelis constant (Km) of the enzyme.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested. This is crucial for determining the IC50 value.
Assay Procedure in a 96-Well Plate Format
-
Assay Plate Setup: Add the assay buffer to all wells of a 96-well plate.
-
Inhibitor Addition: Add the serially diluted this compound solutions to the respective wells. Include wells with only the solvent (vehicle control) and wells with a known positive control inhibitor.
-
Enzyme Addition: Add the enzyme solution to all wells except for the negative control (blank) wells, which should contain only the buffer and substrate.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.[2][5]
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence at a specific wavelength using a microplate reader. Measurements should be taken at regular intervals over a set period (e.g., 10-30 minutes).[5]
-
Endpoint Measurement (Alternative): Alternatively, if a stop solution is used, incubate the reaction for a fixed time, then add the stop solution to terminate the reaction. Measure the final absorbance or fluorescence.[5]
Data Analysis
-
Calculate the Rate of Reaction: For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Calculate Percentage Inhibition: The percentage of enzyme inhibition for each inhibitor concentration is calculated using the following formula:
Where:
-
Activity_control is the reaction rate in the absence of the inhibitor (vehicle control).
-
Activity_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by fitting the data to a sigmoidal dose-response curve.[5]
Data Presentation
The quantitative results of the enzyme inhibition assay should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Inhibition of Target Enzyme by this compound
| Inhibitor Concentration (µM) | Absorbance (at λ nm) | Reaction Rate (mAU/min) | % Inhibition |
| 0 (Control) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control |
Table 2: IC50 Values for Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | [Specify Target Enzyme] | |
| Positive Control Inhibitor | [Specify Target Enzyme] |
Visualizations
Diagrams illustrating the experimental workflow and potential signaling pathways can aid in understanding the experimental design and the compound's mechanism of action.
Caption: General workflow for an enzyme inhibition assay.
Caption: Hypothetical enzyme inhibition mechanism.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the biological activity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives. This class of compounds, belonging to the quinoline family, has garnered significant interest for its potential therapeutic applications, particularly in oncology. The following sections detail protocols for evaluating the cytotoxic and mechanistic properties of these compounds in cell-based models.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. Their mechanism of action often involves the inhibition of key cellular signaling pathways that are critical for cancer cell proliferation and survival. Notably, derivatives of quinoline-3-carboxylic acid have been identified as potential inhibitors of protein kinases involved in the DNA damage response (DDR), such as Ataxia Telangiectasia Mutated (ATM) kinase and Protein Kinase CK2. Inhibition of these kinases can lead to synthetic lethality in cancer cells with specific genetic backgrounds or sensitize them to other DNA-damaging agents.
This compound is a specific derivative within this class. While extensive data on this particular compound is emerging, its structural analogs have demonstrated significant biological effects, making it a compound of high interest for further investigation. These application notes will guide researchers in setting up robust cell-based assays to characterize its anticancer potential.
Data Presentation: Cytotoxicity of a Representative Derivative
To illustrate the potential potency of this scaffold, the following table summarizes the cytotoxic activity of a closely related derivative, N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide, against a human pancreatic cancer cell line.
| Compound | Cell Line | Cancer Type | Assay Method | IC50 (µM) | Citation |
| N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide | PANC-1 | Pancreatic Cancer | Not Specified | 1.2 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its cytotoxic potential.
Materials:
-
Human cancer cell lines (e.g., PANC-1, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Protocol 2: Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against specific kinases like ATM or CK2 using a luminescence-based assay.
Materials:
-
Recombinant human ATM or CK2 enzyme
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound
-
DMSO, sterile
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a white, opaque plate, add the kinase, substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Include a no-enzyme control (for background luminescence) and a vehicle control (DMSO).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow
Caption: General workflow for determining the IC50 value.
Proposed Signaling Pathway Inhibition
Caption: Inhibition of ATM and CK2 signaling pathways.
References
Application Notes and Protocols for Antimicrobial Studies of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a quinolone derivative with potential antimicrobial properties. Quinolones are a class of synthetic broad-spectrum antibacterial agents. The addition of a chlorine atom at the 8-position and a carboxylic acid at the 3-position of the quinoline ring may influence its antimicrobial efficacy and spectrum of activity. These application notes provide a framework for investigating the antimicrobial potential of this compound.
Putative Mechanism of Action
Quinolone antibiotics typically exert their antimicrobial effects by inhibiting bacterial DNA synthesis. The primary targets are two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By forming a stable complex with these enzymes and bacterial DNA, the compound can induce breaks in the DNA strands, leading to the inhibition of DNA replication and transcription, and ultimately resulting in bacterial cell death. The 4-oxo group and the 3-carboxylic acid moiety are crucial for binding to the enzyme-DNA complex.
Caption: Putative mechanism of action for this compound.
Antimicrobial Spectrum
Quantitative Data
Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature. The following table provides illustrative MIC values for structurally related 8-hydroxyquinoline derivatives against various microorganisms to serve as a reference for expected activity ranges.
| Compound/Derivative | Microorganism | MIC Range (µg/mL) | Reference |
| 8-hydroxyquinoline derivatives | Candida spp. | 0.031 - 2 | [1] |
| 8-hydroxyquinoline derivatives | Candida auris | 0.125 - 1 | [1] |
| 8-hydroxyquinoline derivatives | Cryptococcus spp. | 0.5 - 8 | |
| 8-hydroxyquinoline derivative (PH176) | Staphylococcus aureus (MRSA) | 16 - 32 | |
| 8-hydroxyquinoline | Mycobacterium tuberculosis | <5 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer at 625 nm.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing broth and inoculum without the test compound.
-
Negative Control: A well containing only broth to check for sterility.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for fungal growth.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Agar Disk Diffusion for Zone of Inhibition
This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply a known amount of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
A control disk impregnated with the solvent alone should also be placed on the plate.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Data Interpretation
-
MIC: The MIC value is reported in µg/mL. A lower MIC value indicates greater antimicrobial potency.
-
Zone of Inhibition: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. Results are typically interpreted as 'Susceptible,' 'Intermediate,' or 'Resistant' based on standardized interpretive charts, if available for the specific compound class.
Safety Precautions
Standard microbiological laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All work with microbial cultures should be performed in a biological safety cabinet. All contaminated materials must be decontaminated before disposal. For handling this compound, consult its Safety Data Sheet (SDS).
References
Application Notes and Protocols for Quinoline-Based Carboxylic Acids as Kinase Inhibitors
A Representative Study of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a selective Aurora A Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid as a kinase inhibitor is limited in publicly available literature. This document provides a detailed experimental setup based on a structurally related and well-characterized compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which functions as a selective Aurora A kinase inhibitor.[1][2][3][4][5] The methodologies and principles described herein are broadly applicable for the evaluation of novel quinoline-based carboxylic acids as potential kinase inhibitors.
Introduction
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in various cancers.[6][7] Specifically, Aurora A kinase is involved in centrosome maturation and the assembly of the bipolar spindle.[8][9] Its dysregulation can lead to genomic instability and tumorigenesis, making it an attractive target for cancer therapy.[6][10] Quinoline and quinazoline-based compounds represent an important class of heterocyclic scaffolds in medicinal chemistry with a broad range of biological activities, including kinase inhibition.[11] This document outlines the experimental protocols for characterizing a representative quinoline-based carboxylic acid, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, as a selective Aurora A kinase inhibitor.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cell-based cytotoxicity of the representative compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Data not explicitly stated in abstract, but identified as the most potent among tested derivatives.[1][2][3] |
Note: For a comprehensive analysis, a kinase panel assay against a broad range of kinases is recommended to determine the selectivity profile.[1][2]
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78[1][2][3] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder Cancer) | 257.87[2] |
Signaling Pathway
Aurora A kinase plays a crucial role in the G2/M transition and spindle assembly during mitosis. Its signaling pathway involves multiple downstream substrates and is interconnected with other cell cycle regulators.
Caption: Aurora A kinase signaling pathway during the G2/M phase of the cell cycle.
Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate a novel quinoline-based carboxylic acid as a kinase inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 value of a test compound against a target kinase.[12][13]
Materials:
-
Recombinant active Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[13]
-
Test compound (e.g., 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) dissolved in DMSO
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of a solution containing the Aurora A kinase in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.[13]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[13]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of the test compound on a cancer cell line.[14]
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (DMSO).[2]
-
Incubate for 24, 48, or 72 hours.[14]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to investigate the effect of the test compound on cell cycle progression.[16][17][18][19]
Materials:
-
MCF-7 cells
-
Complete growth medium
-
Test compound dissolved in DMSO
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.[19]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[16]
-
Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[18]
-
Analyze the samples on a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is to determine if the test compound induces apoptosis.[14][15][20][21]
Materials:
-
MCF-7 cells
-
Complete growth medium
-
Test compound dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat MCF-7 cells as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Caption: General workflow for cell-based assays.
Conclusion
The protocols and data presented provide a comprehensive framework for the initial characterization of novel quinoline-based carboxylic acids as kinase inhibitors, using the selective Aurora A inhibitor 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a representative example. This systematic approach, encompassing biochemical and cell-based assays, is crucial for the identification and development of potent and selective kinase inhibitors for therapeutic applications.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. rupress.org [rupress.org]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line [mdpi.com]
Application Notes and Protocols for Testing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. The quinoline scaffold's versatility allows for various substitutions, enabling the modulation of its therapeutic effects. Among these, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a compound of interest for its potential as an anticancer agent. Its structural features, including the chloro- and carboxylic acid-substituted quinoline core, suggest potential mechanisms of action involving the interference with key cellular processes in cancer cells.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound against various cancer cell lines. The described methodologies cover the assessment of cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, potential signaling pathways that may be modulated by this compound are discussed and visualized.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clearly structured tables for comparative analysis.
Table 1: Cytotoxicity of this compound against various cancer cell lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h incubation |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |
| K-562 | Chronic Myelogenous Leukemia | [Insert experimental value] |
| HeLa | Cervical Adenocarcinoma | [Insert experimental value] |
| A549 | Lung Carcinoma | [Insert experimental value] |
| HepG2 | Hepatocellular Carcinoma | [Insert experimental value] |
| [Add other cell lines as tested] | [Specify origin] | [Insert experimental value] |
Table 2: Apoptosis Induction by this compound in MCF-7 cells (as a representative cell line)
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Vehicle Control) | [Insert experimental value] |
| IC25 | [Insert experimental value] |
| IC50 | [Insert experimental value] |
| IC75 | [Insert experimental value] |
Table 3: Cell Cycle Analysis of MCF-7 cells treated with this compound
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| IC25 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| IC50 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| IC75 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, K-562, HeLa)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions of the compound in the complete cell culture medium. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
Application Notes and Protocols for Molecular Docking of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a molecular docking study of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a compound of interest for its potential therapeutic activities. This document outlines the necessary steps, from target selection and preparation to the execution and analysis of the docking simulation. The protocol is designed to be accessible to researchers with a foundational understanding of molecular modeling principles.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory effects.[1] this compound, as a member of this family, is a promising candidate for drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a small molecule (ligand) with the binding site of a target protein.[1]
This protocol will focus on the molecular docking of this compound against Staphylococcus aureus DNA gyrase, a well-validated target for antibacterial agents.[3][4] Quinolone antibiotics are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[3][5]
Materials and Software
2.1. Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID 17039602).[6]
2.2. Protein Structure: The crystal structure of Staphylococcus aureus DNA gyrase can be downloaded from the Protein Data Bank (PDB). For this protocol, we will use the PDB ID: 2XCS . This structure is a complex of the S. aureus Gyrase with an inhibitor, which is useful for defining the binding site.[7]
2.3. Software:
-
AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.
-
AutoDock Vina: A widely used program for molecular docking.[8]
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.
-
Open Babel (optional): A chemical toolbox for converting file formats.
Experimental Protocols
A generalized workflow for a molecular docking study is depicted below.
Caption: A flowchart illustrating the key stages of a typical molecular docking protocol.
3.1. Ligand Preparation
-
Download Ligand Structure: Download the 3D structure of this compound in SDF format from PubChem (CID 17039602).[6]
-
File Format Conversion (if necessary): Use Open Babel or a similar tool to convert the SDF file to PDB or MOL2 format, which is compatible with AutoDock Tools.
-
Prepare Ligand in AutoDock Tools:
-
Open the ligand file in ADT.
-
Add polar hydrogens to the ligand.
-
Compute Gasteiger charges.
-
Set the torsional degrees of freedom to allow for ligand flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
3.2. Protein Preparation
-
Download Protein Structure: Download the PDB file for S. aureus DNA gyrase (PDB ID: 2XCS) from the RCSB PDB database.[7]
-
Prepare Protein in AutoDock Tools:
-
Open the PDB file (2XCS.pdb) in ADT.
-
Remove water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the binding site.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
3.3. Grid Generation
The grid box defines the three-dimensional space in the protein's binding site where the docking algorithm will search for ligand poses.
-
Identify the Binding Site: The binding site can be identified from the co-crystallized inhibitor in the 2XCS structure or from published literature. For S. aureus DNA gyrase, the active site is located at the interface of the GyrA subunits.[7]
-
Set Grid Box Parameters in AutoDock Tools:
-
Load the prepared protein (2XCS.pdbqt) into ADT.
-
Open the "Grid" -> "Grid Box" menu.
-
Center the grid box on the identified binding site. The center coordinates can be determined by selecting the co-crystallized ligand or key active site residues.
-
Adjust the dimensions of the grid box (x, y, and z) to be large enough to encompass the entire binding pocket, typically with a spacing of 1.0 Å. For this target, a grid box of approximately 60x60x60 Å centered on the active site is a good starting point.
-
Save the grid parameter file (grid.gpf).
-
3.4. Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina.
-
Execute AutoDock Vina: Run the docking simulation from the command line:
This will generate an output file (ligand_out.pdbqt) containing the docked poses and a log file (log.txt) with the binding affinity scores.
3.5. Analysis of Results
-
Examine Binding Affinities: The log file will contain a table of binding affinities (in kcal/mol) for the different predicted binding modes. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Docking Poses: Use PyMOL or UCSF Chimera to open the protein and the output ligand file (ligand_out.pdbqt). This will allow you to visualize the different binding poses of the ligand within the protein's active site.
-
Analyze Interactions: Analyze the interactions between the top-ranked ligand pose and the protein's active site residues. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide insights into the molecular basis of the ligand's binding.
Data Presentation
The following table summarizes representative binding affinity data for quinoline derivatives against DNA gyrase and EGFR kinase from various studies. This allows for a comparative analysis of the potential efficacy of this compound.
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Fluoroquinolones | S. aureus DNA gyrase | 2XCT | - | [3] |
| Quinoline Hybrids | S. aureus Gyrase B | - | IC50 values reported | [4] |
| Quinoline Derivatives | E. coli DNA Gyrase | - | IC50 values reported | [9] |
| Quinazoline Derivatives | EGFR Kinase | 1M17 | - | [10] |
| Quinazoline-based Thiazole Derivatives | EGFR Kinase | - | IC50 values reported | [11] |
| Quinoline Derivatives | EGFR-TK | - | IC50 values reported | [12] |
Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in methodologies.
Signaling Pathway and Mechanism of Action
DNA gyrase inhibitors, such as quinolones, act by trapping the enzyme-DNA complex in a state where the DNA is cleaved. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately inhibiting DNA replication and transcription and leading to bacterial cell death.
Caption: A diagram illustrating the inhibitory action of quinolones on bacterial DNA gyrase.
Conclusion
This document provides a comprehensive protocol for the molecular docking of this compound against Staphylococcus aureus DNA gyrase. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental validation and drug development efforts. The provided data and diagrams serve as a reference for understanding the broader context of quinoline derivatives as potential therapeutic agents.
References
- 1. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 17039602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is based on the well-established Gould-Jacobs reaction, a reliable method for the preparation of 4-hydroxyquinoline derivatives.[1][2][3]
Chemical Properties
| Property | Value |
| CAS Number | 73987-37-8[4][5] |
| Molecular Formula | C₁₂H₁₀ClNO₃[4][5] |
| Molecular Weight | 251.67 g/mol [4][5] |
| Appearance | Solid[5] |
| SMILES | CCOC(=O)c1cnc2c(Cl)cccc2c1O[5] |
| InChI | 1S/C12H10ClNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)[5] |
Experimental Protocol: Gould-Jacobs Reaction
The synthesis of this compound ethyl ester is achieved through a two-step process involving the initial condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization of the resulting intermediate.[2][3]
Step 1: Synthesis of Diethyl (2-chloroanilino)methylenemalonate
This step involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate.
Materials:
-
2-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-chloroaniline and diethyl ethoxymethylenemalonate.
-
The reaction can be performed neat or in a solvent such as ethanol.
-
Heat the mixture at a temperature range of 100-200 °C for approximately 3 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the intermediate, diethyl (2-chloroanilino)methylenemalonate, can be isolated or used directly in the next step.
Step 2: Thermal Cyclization to this compound ethyl ester
The intermediate from Step 1 undergoes a thermally induced intramolecular cyclization to yield the final product.
Materials:
-
Diethyl (2-chloroanilino)methylenemalonate
-
Diphenyl ether (high-boiling solvent)
Procedure:
-
Dissolve the diethyl (2-chloroanilino)methylenemalonate from Step 1 in a high-boiling point solvent such as diphenyl ether.
-
Heat the reaction mixture to a high temperature, typically around the boiling point of the solvent (e.g., 250-260 °C for diphenyl ether), for approximately 1 hour.[4]
-
As the reaction proceeds, the cyclization occurs with the elimination of ethanol.
-
Monitor the completion of the reaction using TLC.
-
After cooling to room temperature, the product will precipitate from the solvent.
-
Collect the solid product by filtration.
-
Wash the collected solid with a suitable solvent (e.g., hexane or petroleum ether) to remove residual diphenyl ether.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol, to obtain this compound ethyl ester of high purity.
Reaction Data
| Parameter | Details | Reference |
| Starting Materials | 2-Chloroaniline, Diethyl ethoxymethylenemalonate | [3] |
| Intermediate | Diethyl (2-chloroanilino)methylenemalonate | [4] |
| Reaction Type | Gould-Jacobs Reaction | [1][2] |
| Cyclization Conditions | Heating in diphenyl ether for 1 hour | [4] |
| Typical Yield | High yields are generally reported for the condensation and cyclization steps. | [3] |
Reaction Workflow
Caption: Synthesis workflow for this compound ethyl ester.
References
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. This compound ethyl ester AldrichCPR 73987-37-8 [sigmaaldrich.com]
- 6. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Characterization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: Application Notes and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest in pharmaceutical research. The following sections outline key analytical techniques for elucidating its structure, purity, and physicochemical properties.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.9 - 9.2 (s) | C2: 145 - 148 |
| H5 | 7.8 - 8.1 (d) | C3: 110 - 113 |
| H6 | 7.4 - 7.7 (t) | C4: 175 - 178 |
| H7 | 7.6 - 7.9 (d) | C4a: 120 - 123 |
| OH (on C4) | 12.0 - 14.0 (br s) | C5: 125 - 128 |
| COOH | 14.0 - 16.0 (br s) | C6: 128 - 131 |
| C7: 124 - 127 | ||
| C8: 130 - 133 | ||
| C8a: 140 - 143 | ||
| COOH: 165 - 168 |
Note: Predicted values are based on general chemical shift ranges for similar functional groups and quinoline ring systems. Actual experimental values may vary.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may affect the chemical shifts of exchangeable protons (OH and COOH).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-Cl bonds.
Table 2: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C=O (Carboxylic Acid) | 1760-1690 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Strong |
| C-O (Carboxylic Acid) | 1320-1210 | Strong |
| O-H Bend | 1440-1395 and 950-910 | Medium |
| C-Cl | 800-600 | Strong |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the compound with dry potassium bromide and press it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with the solid sample.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. PubChem provides predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.01090 |
| [M+Na]⁺ | 245.99284 |
| [M-H]⁻ | 221.99634 |
| [M+NH₄]⁺ | 241.03744 |
| [M+K]⁺ | 261.96678 |
Data sourced from PubChem.[1]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information. The fragmentation of carboxylic acids often involves the loss of H₂O, CO, and the carboxyl group.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Table 4: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid or phosphoric acid |
| Gradient | Isocratic or gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or a mixture of mobile phase components). Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standards and the sample.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area. Quantify the amount of the compound by using the calibration curve generated from the standards.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion of a solid material.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak temperatures of the melting endotherm.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample in a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.
X-ray Crystallography
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable size and quality from an appropriate solvent system.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Visualizations
Caption: General analytical workflow for the characterization of this compound.
Caption: A typical experimental workflow for HPLC analysis.
References
Determining the In Vitro IC50 of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the half-maximal inhibitory concentration (IC50) of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in vitro. This document outlines detailed protocols for two common experimental approaches: a cell-based cytotoxicity assay and a biochemical kinase inhibition assay. The choice of assay will depend on the hypothesized mechanism of action of the compound. Given that many quinoline derivatives exhibit anticancer properties through kinase inhibition, both protocols are presented to offer a thorough evaluation of the compound's potency.[1][2]
Introduction to this compound
This compound is a quinoline derivative.[3][4][5] Quinoline and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes or the disruption of cellular signaling pathways.[1] In the context of cancer, quinoline derivatives have been shown to target protein kinases, which are crucial regulators of cell proliferation and survival.[1] Therefore, determining the IC50 of this compound is a critical step in characterizing its potential as a therapeutic agent.[8]
Data Presentation
Quantitative data from IC50 determination experiments should be summarized for clarity and comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Confidence Interval (95%) |
| e.g., MCF-7 | MTT | 48 | Data | Data |
| e.g., HCT116 | MTT | 48 | Data | Data |
| e.g., A549 | MTT | 48 | Data | Data |
Table 2: In Vitro Kinase Inhibition by this compound
| Kinase Target | Assay Type | ATP Concentration | IC50 (nM) | Confidence Interval (95%) |
| e.g., EGFR | Radiometric | Km | Data | Data |
| e.g., VEGFR | Luminescence | 1 mM | Data | Data |
| e.g., CDK10 | TR-FRET | Km | Data | Data |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[9] The MTT assay measures cell viability based on the metabolic activity of the cells.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT 116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.[9]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9][10]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of the compound against a specific protein kinase. The choice of kinase and detection method (e.g., radiometric, luminescence, TR-FRET) will depend on the research objectives and available resources.[12][13]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer
-
Detection reagents (e.g., [γ-32P]ATP for radiometric assay, luciferase/luciferin for luminescence assay)
-
Apparatus for detection (e.g., scintillation counter, luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup: In a suitable microplate, combine the recombinant kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. It is recommended to use an ATP concentration equal to the Km of the enzyme for better comparability of IC50 values.[13]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
Detection: Terminate the reaction and measure the kinase activity using the chosen detection method. For example, in a radiometric assay, this involves capturing the radiolabeled substrate and quantifying the incorporated radioactivity.[13]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Workflow for determining IC50 using an MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Chloroquinoline-3-carboxylic acid | 71082-54-7 | WCA08254 [biosynth.com]
- 4. 35966-16-6|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C10H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. clyte.tech [clyte.tech]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in Fluorescence Studies
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of heterocyclic compounds widely utilized as fluorescent chemosensors.[1][2] Their utility stems from a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In their free form, many 8-HQ derivatives are weakly fluorescent due to an Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, which provides a non-radiative decay pathway.[1][3] Upon chelation with a metal ion, this proton transfer is blocked, and the molecule becomes more rigid, leading to a significant increase in fluorescence intensity.[2]
8-Chloro-4-hydroxyquinoline-3-carboxylic acid contains the essential 8-hydroxyquinoline scaffold, suggesting it has strong potential as a fluorescent sensor, particularly for metal ions. The electron-withdrawing chloro and carboxylic acid groups may influence its photophysical properties, such as excitation and emission wavelengths, quantum yield, and selectivity towards specific metal ions.
Principle of Operation: Metal Ion Sensing
The primary application of 8-hydroxyquinoline derivatives in fluorescence is the detection and quantification of metal ions. The sensing mechanism involves the formation of a stable complex between the hydroxyl and quinoline nitrogen atoms of the molecule and a metal cation. This complexation event inhibits the non-radiative decay processes and "turns on" the fluorescence.
Hypothetical Photophysical and Binding Data
The following table summarizes example quantitative data that would need to be determined experimentally for this compound. This data is for illustrative purposes only.
| Parameter | Value (Ligand Only) | Value (with Zn²⁺) | Value (with Al³⁺) |
| Excitation Max (λ_ex) | ~340 nm | ~365 nm | ~370 nm |
| Emission Max (λ_em) | ~450 nm | ~495 nm | ~510 nm |
| Quantum Yield (Φ) | < 0.01 | ~0.35 | ~0.45 |
| Stokes Shift | ~110 nm | ~130 nm | ~140 nm |
| Binding Constant (K_a) | N/A | (e.g., 1.5 x 10⁵ M⁻¹) | (e.g., 2.8 x 10⁵ M⁻¹) |
| Limit of Detection (LOD) | N/A | (e.g., 50 nM) | (e.g., 30 nM) |
Experimental Protocols (Generalized)
These protocols are generalized templates and must be optimized for this compound.
Protocol 1: Determination of Photophysical Properties
Objective: To determine the absorption and fluorescence characteristics of the compound in the absence and presence of a target analyte (e.g., a metal ion).
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, Acetonitrile, Ethanol, buffered aqueous solutions)
-
Metal salt (e.g., ZnCl₂, Al(NO₃)₃)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired experimental solvent.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum from 250 nm to 600 nm to determine the absorption maxima (λ_abs).
-
Emission Spectrum: Excite the working solution at its absorption maximum (λ_abs) and record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
Excitation Spectrum: Set the emission wavelength to λ_em and scan the excitation wavelengths to obtain the excitation spectrum. The peak should correspond to λ_abs.
-
Analyte Addition: Add a saturating amount (e.g., 10 equivalents) of the metal ion stock solution to the working solution.
-
Repeat Measurements: Repeat steps 3 and 4 to determine the photophysical properties of the metal-ligand complex.
-
Quantum Yield Calculation: Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Protocol 2: Fluorescence Titration for Metal Ion Binding
Objective: To determine the binding stoichiometry and binding constant for the interaction between the compound and a metal ion.
Materials:
-
10 µM solution of this compound.
-
1 mM stock solution of the metal salt.
-
Fluorometer and cuvettes.
Procedure:
-
Place 2 mL of the 10 µM ligand solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (exciting at the λ_ex of the free ligand or the complex, depending on the desired observation).
-
Add small aliquots (e.g., 0-20 equivalents) of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly, allow to equilibrate (e.g., 1 minute), and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Analyze the titration curve to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using a Benesi-Hildebrand plot or non-linear fitting).
Protocol 3: Cellular Imaging (Generalized)
Objective: To visualize the intracellular distribution of the compound or its response to changes in intracellular metal ion concentrations.
Materials:
-
Cell line of interest (e.g., HeLa, A549).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Phosphate-buffered saline (PBS).
-
This compound stock solution (1 mM in DMSO).
-
Fluorescence microscope with appropriate filter sets.
-
Optional: Metal ion solution (e.g., ZnCl₂) and a metal chelator (e.g., TPEN) for modulating intracellular ion levels.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to 60-80% confluency.
-
Probe Loading: Replace the culture medium with fresh medium containing the desired concentration of the probe (e.g., 1-10 µM). Incubate for 15-60 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS or imaging buffer to remove excess probe.
-
Imaging: Mount the dish/coverslip on the fluorescence microscope stage. Image the cells using an appropriate excitation source and emission filter.
-
Analyte Response (Optional): To test for response to intracellular metal ions, image the cells before and after treatment with a cell-permeable metal salt or chelator.
Conclusion
While this compound remains to be fully characterized, its structural similarity to the well-known 8-hydroxyquinoline family of fluorophores makes it a promising candidate for fluorescence-based applications, particularly in the field of metal ion sensing and bioimaging. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its potential. Rigorous experimental validation is essential to determine its specific photophysical properties, binding affinities, and suitability for these applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance reaction yields and purity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: the Gould-Jacobs reaction to form the ethyl ester intermediate (Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate), followed by hydrolysis to the final carboxylic acid.
Step 1: Gould-Jacobs Reaction - Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
Q1: My yield of the ethyl ester is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Gould-Jacobs reaction are a common challenge. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Incomplete Condensation: The initial reaction between 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate, may be incomplete.
-
Solution: Ensure a slight excess of DEEM (1.0-1.2 equivalents) is used. Monitor the reaction by TLC to confirm the disappearance of 2-chloroaniline. The condensation is typically conducted at 100-130°C for 1-2 hours.[1]
-
-
Suboptimal Cyclization Temperature: The thermal cyclization of the intermediate requires high temperatures, typically in the range of 250-300°C.[1] Insufficient temperature will lead to an incomplete reaction.
-
Solution: Gradually increase the temperature of the high-boiling solvent (e.g., Dowtherm A or diphenyl ether). Monitor the reaction progress by TLC. Be aware that excessively high temperatures can lead to degradation.
-
-
Insufficient Reaction Time: The cyclization reaction may not have had enough time to proceed to completion.
-
Solution: Extend the reaction time at the optimal temperature. Typical reaction times range from 30 to 60 minutes.[1]
-
-
Reagent Quality: The purity of starting materials is crucial. Impurities in 2-chloroaniline or DEEM can interfere with the reaction.
-
Solution: Use freshly distilled 2-chloroaniline and high-purity DEEM. Ensure all glassware is dry, as moisture can negatively impact the reaction.
-
Q2: The reaction mixture turns into a dark tar, making product isolation difficult. How can I prevent this?
A2: The formation of tarry materials is usually a sign of product or reagent decomposition at high temperatures.
-
Optimize Temperature and Time: Carefully control the reaction temperature and time to find a balance between efficient cyclization and minimal degradation.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[1]
-
Efficient Heating: Use a high-boiling, inert solvent to ensure even and consistent heating of the reaction mixture.[1]
Q3: I am observing a significant amount of a byproduct without the ester group. What is it and how can I minimize its formation?
A3: This is likely the decarboxylated product, 8-chloro-4-hydroxyquinoline. This side reaction is favored at very high temperatures and pressures.[1]
-
Careful Temperature Control: Avoid exceeding the optimal temperature for cyclization.
-
Pressure Monitoring: If using a sealed vessel, for instance in microwave synthesis, monitor the internal pressure. A reduction in temperature may be necessary to prevent decarboxylation.[1]
Step 2: Hydrolysis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
Q4: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. What can I do?
A4: Incomplete hydrolysis can be addressed by adjusting the reaction conditions.
-
Base Concentration: Ensure a sufficient excess of the base (e.g., sodium hydroxide or potassium hydroxide) is used to drive the reaction to completion.
-
Reaction Time and Temperature: The hydrolysis is typically carried out at reflux. Increasing the reaction time can help push the reaction to completion. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Solvent System: A mixture of ethanol and water is commonly used to ensure the solubility of both the ester and the hydroxide salt. Adjusting the solvent ratio might improve the reaction rate.
Q5: How do I effectively purify the final this compound product after hydrolysis?
A5: The crude product obtained after acidification of the reaction mixture can be purified by recrystallization.
-
Procedure: After hydrolysis, the reaction mixture is cooled and acidified (e.g., with HCl) to precipitate the carboxylic acid. The solid is then collected by filtration and washed with cold water.[2]
-
Recrystallization Solvents: Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of DMF and water.[1]
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of 4-hydroxyquinoline-3-carboxylates in a typical Gould-Jacobs reaction, providing a general guideline for optimization. Note that these results are for a model reaction using aniline and may vary for 2-chloroaniline.
| Entry | Temperature (°C) | Time (min) | Method | Yield (%) |
| 1 | 250 | 10 | Microwave | 1 |
| 2 | 300 | 10 | Microwave | 37 |
| 3 | 250 | 20 | Microwave | 10 |
| 4 | 300 | 20 | Microwave | 28 |
| 5 | 300 | 5 | Microwave | 47 |
Data adapted from a study on the microwave-assisted Gould-Jacobs reaction of aniline.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
This protocol details the synthesis of the ethyl ester intermediate via the Gould-Jacobs reaction using conventional heating.
Materials:
-
2-chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
-
Hexane or petroleum ether
-
Round-bottom flask, reflux condenser, heating mantle, and standard laboratory glassware
Procedure:
-
Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-120°C for 1.5 hours, during which ethanol will be evolved. The progress of the reaction can be monitored by TLC.
-
Cyclization: To the crude intermediate from the previous step, add a high-boiling solvent (e.g., Dowtherm A). Heat the mixture to 250°C under a nitrogen atmosphere and maintain this temperature for 45-60 minutes.[1]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Hydrolysis: Suspend the Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a solution of 10% aqueous sodium hydroxide. Add ethanol to aid solubility and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Precipitation: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic, which will cause the carboxylic acid to precipitate out of solution.
-
Isolation and Purification:
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
solubility issues of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in biological buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for utilizing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in biological research. The following sections address common solubility issues and provide practical solutions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous biological buffer (e.g., PBS, cell culture medium). Why is this happening?
A1: this compound, like many quinoline derivatives, has low intrinsic aqueous solubility. This is due to its rigid, aromatic structure which is largely hydrophobic. Direct dissolution in neutral aqueous buffers is often challenging and can lead to compound precipitation, resulting in inaccurate effective concentrations in your experiments.[1]
Q2: I'm observing a precipitate after adding my DMSO stock solution of the compound to my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out" and occurs when the compound, which is soluble in a high concentration of an organic solvent like DMSO, is rapidly diluted into an aqueous medium where its solubility is much lower. To address this, it is crucial to ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, and to verify the maximum soluble concentration of the compound in your specific medium.[2]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly pH-dependent due to the presence of a carboxylic acid group and a quinoline nitrogen. The carboxylic acid group is acidic, while the quinoline nitrogen is basic. At a pH above its acidic pKa, the carboxylic acid group will be deprotonated to a carboxylate, which is more water-soluble. Conversely, at a pH below its basic pKa, the quinoline nitrogen will be protonated, also increasing solubility. Therefore, adjusting the pH of your buffer can significantly enhance the solubility of the compound.
Q4: What is the predicted pKa of this compound?
-
Acidic pKa (Carboxylic Acid): Approximately 4.5 - 5.5
-
Basic pKa (Quinoline Nitrogen): Approximately 2.5 - 3.5
These predicted values suggest that the compound will be least soluble in the pH range of approximately 4 to 7.
Troubleshooting Guides
Issue 1: Compound Precipitation in Biological Buffers
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for addressing compound precipitation.
Solutions:
-
pH Adjustment:
-
For increasing solubility via the carboxylic acid: Adjust the pH of your buffer to be at least 1-2 units above the acidic pKa (e.g., pH 7.4 or higher). This will deprotonate the carboxylic acid to the more soluble carboxylate form.
-
For increasing solubility via the quinoline nitrogen: Adjust the pH of your buffer to be at least 1-2 units below the basic pKa (e.g., pH 1-2). This is generally not compatible with most biological assays.
-
-
Use of Co-solvents:
-
If pH adjustment is not sufficient or compatible with your experimental conditions, consider using a co-solvent. Prepare a higher concentration stock solution in 100% DMSO and then make an intermediate dilution in a co-solvent like polyethylene glycol 400 (PEG 400) before the final dilution into your aqueous buffer. Ensure the final concentration of the co-solvent is low and consistent across all experimental conditions.[1]
-
-
Sonication and Warming:
-
Gentle warming (e.g., to 37°C) and sonication can help to dissolve the compound. However, always visually inspect the solution for complete dissolution before use.
-
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results are often a downstream effect of poor solubility. If you observe high variability in your data, it is crucial to confirm the solubility of the compound under your specific assay conditions.
Experimental Workflow for Solubility Assessment:
References
Technical Support Center: Synthesis and Purification of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (Precursor)
The synthesis of the precursor ester is typically achieved through the Gould-Jacobs reaction.[1][2]
| Parameter | Recommended Condition |
| Reactants | 2-chloroaniline, Diethyl ethoxymethylenemalonate (DEEM) |
| Reaction Type | Gould-Jacobs reaction |
| Cyclization Temperature | High temperature, typically in a high-boiling solvent |
| Purity of Precursor | >95% after initial workup |
Q1: The yield of the precursor, ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, is low. What are the possible causes and solutions?
A1: Low yields in the Gould-Jacobs reaction for this precursor can stem from several factors:
-
Incomplete Cyclization: The thermal cyclization of the intermediate, 2-((2-chloroanilino)methylene)malonic acid diethyl ester, requires high temperatures. If the temperature is too low or the reaction time is too short, the cyclization will be incomplete.
-
Solution: Ensure the reaction temperature is sufficiently high. Using a high-boiling point solvent like diphenyl ether can help maintain the required temperature for cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions: At high temperatures, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product. One possible side reaction is the formation of 4-ethoxyquinolines.[3]
-
Solution: Careful control of the reaction temperature and time is crucial to minimize side reactions.
-
-
Impure Reactants: The purity of the starting materials, 2-chloroaniline and diethyl ethoxymethylenemalonate, is critical. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Solution: Use high-purity starting materials.
-
Hydrolysis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
The final product is obtained by the hydrolysis of the precursor ester.
| Parameter | Recommended Condition |
| Reactant | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate |
| Reagent | Aqueous solution of a strong base (e.g., NaOH or KOH) |
| Reaction Type | Saponification |
| Workup | Acidification to precipitate the carboxylic acid |
Q2: During the hydrolysis of the ethyl ester, I am not getting a clean precipitation of the carboxylic acid upon acidification. What could be the issue?
A2: Incomplete precipitation or the formation of an oily substance can be due to:
-
Incomplete Hydrolysis: The saponification reaction may not have gone to completion.
-
Solution: Ensure that the hydrolysis is complete by using a sufficient excess of the base and allowing for adequate reaction time, potentially with heating. Monitor the reaction by TLC to confirm the disappearance of the starting ester.
-
-
Incorrect pH: The carboxylic acid will only precipitate if the solution is acidified to its isoelectric point.
-
Solution: Carefully adjust the pH of the solution with a strong acid (e.g., HCl). It is advisable to add the acid dropwise while monitoring the pH to find the optimal point of precipitation.
-
-
Presence of Impurities: Impurities from the previous step can interfere with the crystallization of the final product.
-
Solution: Ensure the precursor ester is of high purity before proceeding with the hydrolysis.
-
Purification of this compound
Q3: My final product, this compound, has a low purity. What are the recommended purification methods?
A3: The most common method for purifying acidic organic compounds is recrystallization.
-
Recrystallization: This technique involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which results in the formation of pure crystals.
-
Choosing a Solvent: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For carboxylic acids, polar solvents are often a good starting point. Based on purification methods for similar compounds, potential solvent systems include:
-
Ethanol
-
Methanol[4]
-
A mixture of Dimethylformamide (DMF) and water.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
-
-
Q4: I am observing the formation of polymeric or tarry substances during the synthesis. How can this be avoided?
A4: The formation of tar is a common issue in reactions conducted at high temperatures.
-
Cause: Polymerization or decomposition of starting materials or intermediates.
-
Solution:
-
Temperature Control: Avoid excessive temperatures during the cyclization step.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to tar formation.
-
Purification of Starting Materials: Ensure that the 2-chloroaniline is free from oxidation products.
-
Frequently Asked Questions (FAQs)
Q5: What is the typical overall yield for the synthesis of this compound?
Q6: What are the expected impurities in the final product?
A6: Potential impurities could include:
-
Unreacted 2-chloroaniline or diethyl ethoxymethylenemalonate.
-
The intermediate ester, ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, if hydrolysis is incomplete.
-
Side products from the Gould-Jacobs reaction, such as isomers or products of incomplete cyclization. For a similar reaction, 4-ethoxyquinolines have been reported as side products.[3]
-
Polymeric or tarry byproducts.
Q7: How can the purity of the final product be assessed?
A7: The purity of this compound can be determined using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity of organic compounds and identifying impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the compound and detect the presence of impurities.
Experimental Workflow and Synthesis Pathway
The synthesis of this compound follows a two-step process: the Gould-Jacobs reaction to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 5. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
stability of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
Q2: How stable is this compound in cell culture media during a typical experiment?
A2: The stability of this compound in cell culture media at 37°C has not been specifically reported. The stability of a small molecule in culture media can be influenced by various factors, including the media formulation (e.g., DMEM, RPMI-1640), the presence of serum, and the pH.[1] It is best practice to prepare fresh dilutions of the compound from a stock solution for each experiment. To ensure the consistency of your results, performing a stability assessment in your specific cell culture media is highly recommended. A detailed protocol for this assessment is provided in the "Experimental Protocols" section.
Q3: What are the potential signaling pathways affected by this compound?
A3: The specific signaling pathways modulated by this compound have not been elucidated in the available literature. 8-hydroxyquinoline derivatives are known to possess a wide range of biological activities, which are often attributed to their ability to chelate metal ions.[2] The effect of this compound on specific signaling pathways would need to be determined experimentally, for example, through reporter assays, western blotting for key signaling proteins, or transcriptomic analysis.
Q4: I am observing precipitation of the compound in my cell culture medium. What could be the cause and how can I resolve it?
A4: Precipitation of this compound in the cell culture medium can be due to several factors:
-
Low solubility: The compound may have limited solubility in aqueous solutions like cell culture media.
-
High concentration: The final concentration of the compound in the media may exceed its solubility limit.
-
Interaction with media components: Components in the serum or the medium itself could be causing the compound to precipitate.[3]
To resolve this, you can try the following:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in the media should typically be below 0.5% to avoid solvent toxicity and solubility issues.
-
Prepare intermediate dilutions: If you are adding a very small volume of a high-concentration stock, consider making an intermediate dilution in pre-warmed media before adding it to your cell culture plates.
-
Visually inspect for precipitation: After adding the compound to the media, gently mix and visually inspect for any signs of precipitation under a microscope.
-
Perform a solubility test: A detailed protocol for assessing solubility is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | 1. Compound instability: The compound may be degrading in the cell culture medium over the course of the experiment. 2. Inconsistent compound concentration: Issues with pipetting or precipitation leading to variable final concentrations. | 1. Perform a stability study of the compound in your specific cell culture medium (see Experimental Protocols). Prepare fresh dilutions for each experiment.[3] 2. Ensure accurate pipetting and visually inspect for precipitation after adding the compound to the media. |
| Observed cytotoxicity is higher than expected | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound instability leading to toxic degradants: The compound may be breaking down into more toxic substances. | 1. Ensure the final concentration of the solvent in the media is at a non-toxic level for your cells (typically <0.5% for DMSO). Run a vehicle control (media with solvent only). 2. Analyze the compound's stability and identify potential degradation products using techniques like LC-MS/MS.[4] |
| No observable effect of the compound | 1. Compound inactivity: The compound may not be active in your specific cell line or assay. 2. Low compound concentration: The working concentration may be too low to elicit a response. 3. Compound degradation: The compound may have degraded in the media. | 1. Review the literature for the effects of similar quinoline derivatives on your cell line. Consider using a positive control for your assay. 2. Perform a dose-response curve to determine the optimal working concentration. 3. Check the stability of the compound in your media. |
Experimental Protocols
1. Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of the compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the compound into the cell culture medium (with and without serum) at the desired final concentration. Also, prepare a control sample of the compound in a stable solvent (e.g., acetonitrile or DMSO) at the same concentration.
-
Aliquot the samples for different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the samples at 37°C in a CO₂ incubator.
-
At each time point, collect the respective aliquots. To stop potential degradation, samples can be stored at -80°C until analysis.
-
For analysis, precipitate proteins from the media samples (if containing serum) by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid). Centrifuge to pellet the precipitate.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining amount of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the amount at time 0.
-
Data Presentation:
The results of the stability study can be summarized in the following table format:
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining in Media without Serum (Mean ± SD) | % Remaining in Media with 10% Serum (Mean ± SD) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
2. Protocol for Assessing the Solubility of this compound in Cell Culture Media
This protocol helps determine the solubility of the compound in cell culture media to avoid issues with precipitation.
-
Materials:
-
This compound
-
Cell culture medium of interest
-
Sterile microcentrifuge tubes
-
Centrifuge
-
-
Procedure:
-
Prepare a series of dilutions of the compound in the cell culture medium, starting from a concentration higher than the intended working concentration.
-
Incubate the solutions for a set period (e.g., 1-2 hours) at 37°C to allow for equilibration.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved compound.[4]
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
The highest concentration at which no pellet is observed and the supernatant concentration is equal to the nominal concentration is considered the soluble concentration.
-
Visualizations
Caption: Workflow for assessing the stability of a small molecule in cell culture media.
Caption: Hypothetical interaction of a small molecule with a generic signaling pathway.
References
Technical Support Center: Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound and its esters?
A1: The most prevalent and effective method is the Gould-Jacobs reaction.[1] This multi-step synthesis begins with the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate. This intermediate then undergoes a thermal cyclization to yield ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[2] Subsequent hydrolysis can then produce the corresponding carboxylic acid.
Q2: My cyclization reaction is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in the thermal cyclization step are a common issue. The most critical factor is the reaction temperature. This intramolecular cyclization requires high temperatures, often in the range of 240-250°C.[3] Insufficient heat will lead to an incomplete reaction. Another factor is the reaction time; prolonged heating can cause degradation of the product. Therefore, a careful balance between temperature and time is crucial. The use of a high-boiling point inert solvent, such as diphenyl ether, is often employed to achieve and maintain the necessary high temperature uniformly.[2]
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: A common side product is the decarboxylated quinoline, which can form at excessively high temperatures. Careful temperature control is key to minimizing this impurity. Another potential issue is the formation of tarry materials due to product degradation under prolonged heating. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate oxidative side reactions. In some cases, side products arising from impurities in the starting materials can occur, so ensuring the purity of the 2-chloroaniline and DEEM is important.
Q4: Are there alternative methods to conventional heating for the cyclization step?
A4: Yes, microwave-assisted synthesis has been shown to be an effective alternative to conventional heating for the Gould-Jacobs reaction.[4] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. This can also help to minimize the formation of degradation byproducts associated with prolonged heating at high temperatures.
Q5: What are the recommended methods for purifying the final this compound ester?
A5: After the reaction, the crude product often precipitates from the high-boiling solvent upon cooling. The product can be collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove residual solvent. For higher purity, recrystallization from a suitable solvent such as ethanol is often effective. If oily impurities or closely related byproducts are present, column chromatography may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation in Condensation Step | - Low reaction temperature.- Impure starting materials (2-chloroaniline or DEEM).- Insufficient reaction time. | - Ensure the reaction temperature is maintained at around 90-100°C.[3]- Use freshly distilled or high-purity starting materials.- Monitor the reaction by TLC to ensure completion. |
| Incomplete Cyclization | - Reaction temperature is too low.- Insufficient reaction time. | - Gradually increase the temperature to the optimal range (typically ~250°C in a high-boiling solvent like diphenyl ether).[2]- Increase the reaction time, while monitoring for product degradation by TLC.- Consider using microwave heating to achieve higher temperatures more efficiently.[4] |
| Formation of Dark Tarry Byproducts | - Reaction temperature is too high.- Prolonged reaction time.- Presence of oxygen. | - Optimize the temperature and reaction time to find a balance between cyclization and degradation.- Use a high-boiling inert solvent for even heat distribution.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities.- Residual high-boiling solvent. | - Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under high vacuum.- Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization. |
| Formation of Decarboxylated Byproduct | - Excessively high reaction temperature and/or pressure. | - Carefully control the reaction temperature and time.- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-Chloro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction
This protocol is adapted from established Gould-Jacobs reaction procedures.[2][3]
Step 1: Condensation of 2-Chloroaniline and Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture with stirring at 90-100°C for 1-2 hours.
-
The progress of the reaction can be monitored by the evolution of ethanol. The reaction is typically complete when the theoretical amount of ethanol has been removed.
-
The resulting intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate, can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture with vigorous stirring to 250°C under a nitrogen atmosphere.
-
Maintain this temperature for approximately 1 hour.[2] Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to below 100°C.
-
While still warm, add a non-polar solvent such as hexane or petroleum ether to precipitate the product.
-
Cool the mixture to room temperature to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold hexane.
-
The crude product can be further purified by recrystallization from ethanol.
Quantitative Data
The following table summarizes typical reaction conditions for the key steps in the synthesis of ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
| Reaction Step | Parameter | Value | Reference |
| Condensation | Reactants | 2-Chloroaniline, DEEM | [3] |
| Temperature | 90-100 °C | [3] | |
| Reaction Time | 1-2 hours | ||
| Cyclization | Intermediate | Diethyl 2-((2-chlorophenylamino)methylene)malonate | [2] |
| Solvent | Diphenyl ether | [2] | |
| Temperature | ~250 °C | [2] | |
| Reaction Time | 1 hour | [2] |
Visualizations
Caption: Experimental workflow for the Gould-Jacobs synthesis.
Caption: Troubleshooting logic for low cyclization yield.
References
Gould-Jacobs Cyclization for Quinolones: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Gould-Jacobs cyclization, a key reaction in the synthesis of quinolone-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Gould-Jacobs cyclization?
A1: The most prevalent side reactions include:
-
Thermal Decomposition: The high temperatures (>250 °C) required for the cyclization can lead to the degradation of both the starting materials and the desired quinolone product, often resulting in the formation of dark, tarry materials.[1][2]
-
Formation of Regioisomers: When using asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomeric quinolone products. The ratio of these isomers is influenced by both steric and electronic factors of the substituents on the aniline ring.[1]
-
Decarboxylation: At elevated temperatures and pressures, particularly in microwave synthesis, the 3-carboalkoxy group of the product can be lost, leading to a decarboxylated byproduct.[3]
-
Incomplete Cyclization: Insufficient temperature or reaction time can result in the isolation of the uncyclized anilidomethylenemalonate intermediate.[3]
Q2: My reaction is turning black and the yield is very low. What is happening?
A2: A black or dark tarry appearance is a strong indicator of thermal decomposition.[2] This occurs when the reaction temperature is too high or the heating time is too long. To mitigate this, it is crucial to find the optimal balance between the temperature required for cyclization and the point at which degradation becomes significant.
Q3: I am using a meta-substituted aniline and I'm getting a mixture of products. How can I separate the regioisomers?
A3: The separation of regioisomers can be challenging as they often have very similar physical properties. The most common method for separation is column chromatography. Success depends on finding a suitable solvent system that provides differential mobility on the stationary phase (e.g., silica gel). It is recommended to first screen various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that shows the best separation between the spots corresponding to the isomers.[4] If TLC separation is difficult, trying different stationary phases (e.g., alumina) or using additives in the eluent may be necessary.[4]
Q4: What are the advantages of using microwave-assisted heating over conventional heating for the Gould-Jacobs cyclization?
A4: Microwave-assisted heating offers several advantages, including a dramatic reduction in reaction time and often an increase in product yield.[3][5] The rapid and uniform heating provided by microwaves can help to minimize the formation of degradation byproducts that are common with prolonged exposure to high temperatures in conventional heating methods.[6]
Q5: How can I confirm the identity of the desired product and any byproducts?
A5: A combination of standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will help to confirm the core quinolone structure and the substitution pattern. Byproducts like the uncyclized intermediate will show distinctly different signals. Regioisomers will have similar spectra, but with subtle differences in chemical shifts and coupling constants for the aromatic protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and any byproducts, such as the decarboxylated product which will have a lower mass.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the ketone and ester carbonyls in the product.
-
High-Performance Liquid Chromatography (HPLC): This is useful for determining the purity of the product and quantifying the ratio of regioisomers.[3]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Cyclized Product | 1. Incomplete cyclization due to insufficient temperature or time. 2. Product decomposition at high temperatures. 3. Poor reactivity of the aniline substrate. | 1. Gradually increase the reaction temperature or prolong the reaction time while monitoring with TLC.[2] 2. Consider using microwave irradiation for more controlled and rapid heating. 3. Optimize the balance between temperature and time to minimize degradation.[3] 4. For anilines with electron-withdrawing groups, higher temperatures or longer reaction times may be necessary. |
| Formation of Dark Tarry Materials | 1. Excessive reaction temperature. 2. Prolonged heating. | 1. Reduce the reaction temperature. 2. Reduce the reaction time. Use TLC to monitor for product formation and stop the reaction as soon as the starting material is consumed. 3. Use a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) to ensure even heating. |
| Product is a Mixture of Regioisomers | 1. Use of an asymmetrically substituted aniline. | 1. If possible, choose a different synthetic route that avoids the formation of regioisomers. 2. If separation is necessary, perform column chromatography after careful optimization of the solvent system using TLC.[4] |
| Presence of Decarboxylated Byproduct | 1. High reaction temperature and/or pressure, especially in a sealed microwave vessel. | 1. Carefully control and monitor the reaction temperature and pressure.[3] 2. It may be necessary to reduce the temperature, even if it slightly increases the reaction time. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. 2. Residual high-boiling solvent. | 1. Purify the crude product using column chromatography. 2. Ensure the high-boiling solvent is thoroughly removed under a high vacuum. 3. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.[2] |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Cyclization for the Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives [1]
| Entry | Aryl Amine | Method | Reaction Time | Yield (%) |
| 1 | 3-Chloroaniline | Conventional | 4 hours | 65 |
| 2 | 3-Chloroaniline | Microwave | 10 minutes | 85 |
| 3 | 4-Methylaniline | Conventional | 3.5 hours | 70 |
| 4 | 4-Methylaniline | Microwave | 8 minutes | 88 |
| 5 | 4-Bromoaniline | Conventional | 4.5 hours | 62 |
| 6 | 4-Bromoaniline | Microwave | 12 minutes | 81 |
| 7 | 4-Nitroaniline | Conventional | 5 hours | 55 |
| 8 | 4-Nitroaniline | Microwave | 15 minutes | 75 |
Table 2: Effect of Temperature and Time on Yield in Microwave-Assisted Gould-Jacobs Reaction of Aniline and Diethyl Ethoxymethylenemalonate (DEEM) [3]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | 250 | 10 | 10 | 1 |
| 2 | 300 | 10 | 20 | 37 |
| 3 | 250 | 20 | 10 | 1 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 18 | 47 |
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
This method utilizes a high-boiling inert solvent to achieve the high temperatures necessary for cyclization.[1]
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
-
Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.
-
Heating: Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent like cyclohexane or hexane to aid precipitation. Collect the solid by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis
This method uses microwave irradiation for rapid and efficient heating.[3]
-
Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the optimized time (e.g., 5 minutes).
-
Isolation and Purification: After the reaction, cool the vial to room temperature, which should cause the product to precipitate. Filter the solid product and wash it with a solvent in which the byproducts are soluble but the product is not (e.g., ice-cold acetonitrile). Dry the solid under a vacuum.
Visualizations
Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.
Caption: A troubleshooting workflow for common issues in the Gould-Jacobs cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beneficial effects of microwave-assisted heating versus conventional heating in noble metal nanoparticle synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor results in 8-Chloro-4-hydroxyquinoline-3-carboxylic acid assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in various assays. Quinoline-based compounds can present unique challenges in experimental settings. This guide aims to provide solutions to common problems to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor results in assays with this compound?
A1: Poor results in assays involving this compound and related compounds can often be attributed to their inherent physicochemical properties. Quinoline derivatives are recognized as potential Pan-Assay Interference Compounds (PAINS).[1] Key issues include:
-
Compound Aggregation: At higher concentrations, these compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[1]
-
Intrinsic Fluorescence: The quinoline ring system is naturally fluorescent, which can interfere with fluorescence-based assays, leading to false-positive or false-negative results.[1]
-
Metal Chelation: The nitrogen atom in the quinoline ring and the adjacent carboxylic acid group can chelate metal ions, which may be essential for enzyme function or assay components.[1]
-
Low Solubility: Quinoline carboxylic acids can have poor solubility in aqueous buffers, leading to precipitation and inaccurate concentration measurements.
-
Compound Instability: Some quinoline derivatives can be unstable in certain solvents, such as DMSO, or under specific experimental conditions.
Q2: How can I improve the solubility of this compound in my assay buffer?
A2: The solubility of quinoline carboxylic acids is often pH-dependent. To improve solubility:
-
Adjusting pH: The carboxylic acid group's deprotonation at higher pH levels can enhance solubility. Experiment with slightly alkaline buffers if your assay permits.
-
Co-solvents: While DMSO is a common solvent for stock solutions, minimizing its final concentration in the assay is crucial to avoid precipitation. Consider using other co-solvents like ethanol in small percentages if compatible with your experimental setup.
-
Fresh Solutions: Always prepare fresh dilutions of the compound from a stock solution for each experiment to avoid issues with compound degradation or precipitation over time.
Q3: My compound shows activity in multiple, unrelated assays. What could be the reason?
A3: This is a classic sign of a Pan-Assay Interference Compound (PAIN). The non-specific activity can arise from the mechanisms mentioned in A1, such as aggregation or intrinsic fluorescence. It is crucial to perform counter-screens and orthogonal assays to validate any observed activity. For example, if you observe inhibition in an enzyme assay, test the compound's effect on an unrelated enzyme to check for non-specific inhibition.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during assays with this compound.
Issue 1: High Background Signal in Fluorescence-Based Assays
Possible Cause:
-
The intrinsic fluorescence of the quinoline scaffold can contribute to high background readings.[1]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in the assay buffer without any other assay components (e.g., enzyme, substrate, cells).
-
Spectral Scan: If your plate reader allows, perform a spectral scan to determine the excitation and emission maxima of your compound. This will help you assess the degree of spectral overlap with your assay's fluorophores.
-
Use a Different Fluorophore: If there is significant spectral overlap, consider using a fluorophore with a different excitation and emission spectrum that is outside the range of the compound's fluorescence.
-
Assay Technology Switch: If fluorescence interference is persistent, switching to a non-fluorescence-based detection method, such as absorbance or luminescence, may be necessary.
Issue 2: Irreproducible Results or Poor Dose-Response Curves
Possible Causes:
-
Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.
-
Compound Aggregation: Formation of aggregates can lead to non-stoichiometric inhibition.[1]
-
Compound Instability: The compound may be degrading in the assay medium over the course of the experiment.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after the assay, carefully inspect the wells of your assay plate (if transparent) for any signs of compound precipitation.
-
Dynamic Light Scattering (DLS): If available, use DLS to check for the presence of compound aggregates at the concentrations used in your assay.
-
Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent compound aggregation.
-
Time-Course Experiment: Assess the stability of your compound in the assay buffer over the duration of your experiment. Pre-incubate the compound in the buffer for the same length of time as your assay and then measure its concentration or activity.
-
Fresh Dilutions: Always prepare fresh serial dilutions of the compound for each experiment from a recently prepared stock solution.
Issue 3: Unexpected Enzyme Inhibition or Activation
Possible Cause:
-
Metal Chelation: The compound may be chelating essential metal cofactors required for enzyme activity.[1]
Troubleshooting Steps:
-
Supplement with Metal Ions: If you suspect metal chelation, try adding a slight excess of the relevant divalent metal cation (e.g., Mg²⁺, Zn²⁺) to the assay buffer to see if it rescues the enzyme activity. Be cautious as excess metal ions can also affect enzyme function.
-
EDTA Control: As a control, test the effect of a known chelator, such as EDTA, on your assay to confirm if the enzyme is sensitive to metal chelation.
-
Use a Metal-Free Assay System: If possible, consider using an assay system that does not rely on metal cofactors.
Experimental Protocols
Due to the limited availability of specific published protocols for this compound, the following are generalized protocols for relevant assays where this compound or its analogs might be tested. These should be optimized for your specific experimental conditions.
Protocol 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (Absorbance-Based)
This protocol is based on the known activity of similar quinoline-4-carboxylic acids as DHODH inhibitors.[2][3]
Materials:
-
Purified human DHODH enzyme
-
L-dihydroorotic acid (substrate)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
This compound
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the Assay Buffer to achieve the desired final concentrations.
-
Assay Reaction: In each well of the 96-well plate, add:
-
5 µL of the compound dilution (or DMSO for control).
-
85 µL of Assay Buffer containing DHODH enzyme, decylubiquinone, and DCIP.
-
-
Initiate Reaction: Add 10 µL of L-dihydroorotic acid to each well to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: NF-κB Reporter Gene Assay (Luminescence-Based)
This protocol is based on the potential for quinoline derivatives to inhibit the NF-κB signaling pathway.[4][5]
Materials:
-
HeLa or HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TNF-α (stimulant).
-
This compound.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plate.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in the 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL to stimulate the NF-κB pathway.
-
Incubation: Incubate the plate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for cytotoxic effects. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Data Summary
Due to the lack of publicly available quantitative data specifically for this compound, this section provides a template for how such data should be structured. Researchers are encouraged to populate this table with their own experimental findings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method/Conditions |
| Molecular Weight | 223.61 g/mol | Calculated |
| pKa | Data not available | |
| Solubility in PBS (pH 7.4) | Data not available | |
| Solubility in DMSO | Data not available | |
| Stability in Assay Buffer (t½) | Data not available |
Table 2: Biological Activity of this compound
| Assay | Target/Cell Line | IC50 / EC50 | Notes |
| DHODH Inhibition | Human DHODH | Data not available | |
| NF-κB Reporter Assay | HeLa/HEK293T | Data not available | |
| Cytotoxicity Assay | e.g., HeLa | CC50: Data not available |
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of action via DHODH inhibition.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting poor assay results.
References
- 1. This compound ethyl ester AldrichCPR 73987-37-8 [sigmaaldrich.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid stock solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The main factors contributing to the degradation of this compound and related quinoline compounds are:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation. Quinoline derivatives are known to be light-sensitive.
-
Hydrolysis: The carboxylic acid and the 4-hydroxy group can be susceptible to hydrolysis, especially in non-anhydrous solvents or at non-neutral pH.
-
Oxidation: The quinoline ring can be prone to oxidation from atmospheric oxygen or other oxidizing agents present in the solution.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
pH: The stability of the compound can be pH-dependent. Both acidic and alkaline conditions can potentially catalyze degradation.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it in a cool, dark, and dry place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
Q3: What is the best solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of quinoline derivatives due to its high solubilizing capacity. However, it is crucial to use anhydrous DMSO, as the presence of water can facilitate hydrolysis, and some studies have shown that DMSO can catalyze the hydrolysis of 4-halo-8-quinolinols. If aqueous buffers are required for experiments, it is best to prepare fresh dilutions from a high-concentration DMSO stock immediately before use.
Q4: How should I store my stock solutions to minimize degradation?
A4: Stock solutions in anhydrous DMSO should be stored in small aliquots in tightly sealed, amber vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q5: I see a color change in my stock solution. What does this indicate?
A5: A color change, such as yellowing or browning, is often an indicator of degradation. This can be due to the formation of oxidized or photodegraded products. If a color change is observed, it is recommended to discard the solution and prepare a fresh one.
Troubleshooting Guides
Issue 1: Inconsistent or reduced activity of the compound in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from solid compound. 2. Perform a concentration verification of the old and new stock solutions using UV-Vis spectrophotometry or HPLC. 3. Aliquot new stock solutions into smaller volumes to minimize freeze-thaw cycles. 4. Always store stock solutions protected from light at -20°C or -80°C. |
| Degradation in assay medium | 1. Minimize the pre-incubation time of the compound in the aqueous assay buffer. 2. Prepare working solutions by diluting the DMSO stock immediately before adding to the assay. 3. Perform a stability check of the compound in the assay medium over the time course of the experiment. |
| Photodegradation during experiment | 1. Conduct experiments under subdued lighting. 2. Protect plates and tubes from light by covering them with aluminum foil. |
Issue 2: Appearance of new peaks in HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation during storage | 1. Analyze a freshly prepared solution to confirm if the new peaks are absent. 2. If the new peaks are present only in older solutions, this confirms degradation during storage. Discard the old stock. |
| Degradation during sample preparation | 1. Keep samples on ice and protected from light during preparation. 2. Minimize the time between sample preparation and analysis. |
| On-column degradation | 1. Modify chromatographic conditions, such as mobile phase pH or temperature, to assess if the peak profile changes. 2. Use a shorter analysis time if possible. |
Quantitative Data on Degradation
| Compound/Condition | Parameter | Value | Significance |
| Quinoline in sunlight (near-surface lake water, 40° N latitude, summer) | Half-life | ~14 calendar days | Demonstrates susceptibility to photodegradation under environmental conditions.[1] |
| Quinoline in sunlight (near-surface lake water, 40° N latitude, winter) | Half-life | ~123 calendar days | Slower degradation in winter highlights the role of light intensity and temperature.[1] |
| Quinoline at pH 4.5 vs. pH 7.0 | Degradation Rate | Faster at pH 4.5 | Indicates that acidic conditions can accelerate photodegradation.[1] |
| Affiliated quinoline compounds | Photobleaching quantum yield | ~10⁻⁴ | Suggests good photostability in the absence of photosensitizers.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO with minimized risk of degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the solid this compound to room temperature before opening the container.
-
In a fume hood, weigh the required amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
10 mM stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Heating block or water bath
-
HPLC system with a suitable column and detector
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in a heating block at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose a vial of the stock solution to UV light (254 nm and 365 nm) for 24 hours at room temperature. Prepare a control sample wrapped in aluminum foil.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by HPLC to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Workflow for preparing stable stock solutions and assessing stability.
Caption: Inhibition of key enzymes in cellular pathways.
References
Technical Support Center: Scaling Up 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the scale-up synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most established and scalable method is the Gould-Jacobs reaction.[1] This process typically involves three main stages:
-
Condensation: Reacting 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM) or a similar malonic ester to form the intermediate, diethyl 2-((2-chloroanilino)methylene)malonate.
-
Thermal Cyclization: Heating the intermediate at high temperatures (often >240°C) to induce intramolecular cyclization, forming ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. This step is usually performed in a high-boiling point solvent like diphenyl ether or Dowtherm A.[2][3]
-
Saponification: Hydrolyzing the resulting ethyl ester with a base, such as sodium hydroxide, to yield the final this compound product.[1]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Temperature control during the cyclization step is the most critical parameter. Insufficient heat leads to an incomplete reaction, while excessive temperatures can cause decomposition and tar formation.[2][4] Other key parameters include efficient mixing, reaction time, and maintaining an inert atmosphere to prevent oxidative side reactions, especially at high temperatures.
Q3: What are the primary impurities I should expect and how can they be minimized?
A3: Common impurities include unreacted starting materials (2-chloroaniline), the uncyclized intermediate, and potential isomers if the cyclization is not well-controlled. Tar-like decomposition products can also form if the cyclization temperature is too high or held for too long.[2][4] Minimizing these requires:
-
Ensuring the condensation step goes to completion.
-
Strict temperature control during cyclization.
-
Using pure reagents and solvents.
Q4: How can I improve the overall yield and purity of the final product?
A4: To improve yield and purity, focus on optimizing the thermal cyclization step. Using microwave irradiation instead of conventional heating has been shown to dramatically shorten reaction times and improve yields for similar quinoline syntheses.[5][6] For purification, a well-chosen recrystallization solvent is crucial for removing residual high-boiling point solvents and other impurities. Patents for similar compounds suggest using solvents like dichloromethane or trichloromethane for purification.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| Low Yield in Cyclization Step | 1. Temperature too low: Incomplete conversion of the intermediate.[5] 2. Temperature too high: Product decomposition and tar formation.[2][4] 3. Impure Intermediate: Contaminants from the previous step interfering with the reaction. | 1. Gradually increase the reaction temperature in 5-10°C increments, monitoring progress by TLC or LC-MS. 2. Reduce the temperature or reaction time. Ensure even heating with vigorous stirring. 3. Purify the diethyl 2-((2-chloroanilino)methylene)malonate intermediate by recrystallization or column chromatography before cyclization. |
| Product Precipitates During Cyclization | The product is insoluble in the high-boiling solvent at room temperature. This is often expected. | This is a normal part of the process. After cooling, dilute the mixture with a hydrocarbon solvent (e.g., hexanes, toluene) to fully precipitate the product, then collect it by filtration.[2][3] |
| Difficulty Removing High-Boiling Solvent (e.g., Diphenyl Ether) | The solvent has a very high boiling point and can be trapped within the product crystals. | 1. Filtration and Washing: After filtration, wash the solid product thoroughly with a large volume of a lower-boiling solvent in which the product is insoluble but the high-boiling solvent is soluble (e.g., hexanes, ether, or toluene). 2. Recrystallization: Perform multiple recrystallizations from a suitable solvent (e.g., ethanol, acetic acid, or DMF). |
| Final Product is Dark/Discolored | Formation of tar or other colored impurities due to decomposition at high temperatures. | 1. Optimize Cyclization: Reduce the temperature and/or duration of the cyclization step. 2. Charcoal Treatment: During workup or recrystallization, treat the dissolved product with activated carbon to adsorb colored impurities, followed by filtration.[9][10] |
| Incomplete Saponification | 1. Insufficient Base: Not enough NaOH or KOH was used to fully hydrolyze the ester. 2. Short Reaction Time/Low Temperature: The hydrolysis reaction did not go to completion. | 1. Use a larger excess of the base (e.g., 3-4 equivalents). 2. Increase the reaction time or temperature (e.g., reflux) and monitor the disappearance of the ester starting material by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-((2-chloroanilino)methylene)malonate (Intermediate)
-
In a round-bottom flask, combine 2-chloroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv).
-
Heat the mixture at 100-110°C for 1-2 hours. The reaction is typically solvent-free.
-
Monitor the reaction by TLC until the 2-chloroaniline is consumed.
-
Cool the mixture to room temperature. The intermediate product will often crystallize upon cooling.
-
Wash the crude product with cold ethanol or hexanes to remove excess DEEMM and dry under vacuum. The product can be used directly in the next step or purified further by recrystallization.
Protocol 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
-
Add the intermediate from Protocol 1 to a flask containing a high-boiling solvent (e.g., diphenyl ether or Dowtherm A, approx. 5-10 mL per gram of intermediate).
-
Equip the flask with a condenser and a thermometer.
-
Heat the mixture with vigorous stirring to 240-250°C under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Once complete, turn off the heat and allow the mixture to cool slowly. The product will precipitate.
-
Dilute the cooled slurry with hexanes or toluene (approx. 10 volumes) to aid precipitation and dissolve the solvent.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.
Protocol 3: Saponification to this compound
-
Suspend the crude ethyl ester from Protocol 2 in a 10% aqueous solution of sodium hydroxide (3.0-3.5 equiv). Ethanol can be added as a co-solvent to improve solubility.
-
Heat the mixture to reflux (80-100°C) and stir vigorously until the reaction is complete (monitor by TLC, typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl until the pH is approximately 2-3.
-
The final carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Gould-Jacobs Cyclization (Analogous System)
The following data, adapted from studies on similar quinoline syntheses, illustrates the impact of temperature and heating method on reaction outcomes.[5]
| Entry | Temperature (°C) | Time (min) | Heating Method | Yield (%) | Observations |
| 1 | 250 | 5 | Microwave | 1 | Incomplete cyclization, intermediate remains.[5] |
| 2 | 300 | 2 | Microwave | 37 | Significant conversion to product.[5] |
| 3 | 250 | 10 | Microwave | 16 | Increased time at lower temp is less effective.[5] |
| 4 | 300 | 10 | Microwave | 28 | Longer time at high temp shows decreased yield, suggesting decomposition.[5] |
| 5 | 300 | 5 | Microwave | 47 | Optimal balance of temperature and time.[5] |
| 6 | >250 | 30-60 | Conventional | Variable | Prone to decomposition, requires careful control.[2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for common issues in the thermal cyclization step.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ablelab.eu [ablelab.eu]
- 6. asianpubs.org [asianpubs.org]
- 7. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 8. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 9. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 10. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Crystallization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of this compound?
A1: The key factors include the choice of solvent, the degree of supersaturation, the cooling rate, and the presence of impurities. The solubility of this compound is highly dependent on the solvent system used. Successful crystallization requires creating a supersaturated solution from which the compound can precipitate in a crystalline form upon cooling or solvent evaporation.
Q2: How do I select an appropriate solvent for crystallization?
A2: An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is crucial for achieving a good yield. It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one. Common solvent classes to consider include alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) instead of a solid. This is often due to a very high level of supersaturation or too rapid cooling. To prevent this, you can try reheating the solution to redissolve the oil and then add a small amount of additional solvent to reduce the supersaturation. A slower, more controlled cooling process is also essential.
Q4: Can polymorphism be an issue with this compound?
A4: Polymorphism, the existence of multiple crystalline forms, is a possibility for many organic compounds, including those with structures similar to this compound. Different polymorphs can have distinct physical properties. To control for this, it is important to maintain consistent experimental conditions, including the solvent, cooling rate, and agitation. Seeding with a crystal of the desired polymorph can help ensure consistency.
Troubleshooting Guide
Issue 1: No crystals are forming, even after cooling.
-
Possible Cause: The solution may not be sufficiently supersaturated, or the compound may be too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles can serve as nucleation sites.
-
Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution to act as a seed crystal.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Anti-Solvent Addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution to induce precipitation.
-
Issue 2: The resulting crystals are very small or needle-like.
-
Possible Cause: Rapid crystal formation from a highly supersaturated solution often leads to small, fine crystals.
-
Solution:
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., an ice bath or refrigerator). Insulating the flask can help slow the cooling process.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will lead to a less supersaturated solution upon cooling, favoring the growth of larger crystals.
-
Issue 3: The crystallized product is discolored or appears impure.
-
Possible Cause: Impurities may have co-precipitated with your product.
-
Solution:
-
Hot Filtration: If there are insoluble impurities at high temperatures, perform a hot gravity filtration of the dissolved solution before allowing it to cool.
-
Activated Charcoal: For colored impurities, you can add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Recrystallization: A second crystallization of the impure product can significantly improve purity.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Illustrative Data)
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Suitability for Crystallization |
| Ethanol | 2.5 | 25.0 | Good |
| Methanol | 3.0 | 35.0 | Good |
| Acetone | 5.0 | 40.0 | Moderate |
| Ethyl Acetate | 1.0 | 15.0 | Good |
| Water | <0.1 | <0.5 | Poor (can be used as an anti-solvent) |
| Toluene | 0.5 | 8.0 | Moderate |
Note: This data is illustrative and should be confirmed by experimental solubility testing.
Experimental Protocols
Protocol 1: Single Solvent Crystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., methanol).
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water) dropwise to the solution at room temperature with stirring until the solution becomes slightly cloudy (turbid).
-
Redissolution: Add a few drops of the primary solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly reaches the point of insolubility.
-
Isolation and Drying: Follow steps 5-7 from Protocol 1.
Visualizations
Validation & Comparative
A Comparative Analysis: 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid in the Quinolone Antibacterial Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid with other quinolone antibacterial agents. While specific experimental data for this compound is limited in publicly available literature, this document leverages established structure-activity relationships (SAR) within the quinolone class to project its potential performance and compares it with well-characterized quinolones.
Introduction to Quinolone Antibacterials
Quinolones are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1][2] This mechanism of action leads to the fragmentation of the bacterial chromosome and ultimately cell death.[1] The core structure of quinolones, a bicyclic aromatic system, has been extensively modified to improve antibacterial spectrum, potency, and pharmacokinetic properties.[3] The introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones.[4]
The Significance of the 8-Chloro Substituent
The substituent at the C-8 position of the quinolone ring plays a crucial role in determining the compound's properties. A halogen, such as chlorine or fluorine, at this position has been shown to enhance oral absorption and improve activity against anaerobic bacteria.[5] The presence of the chloro group in this compound suggests it may possess favorable pharmacokinetic characteristics and a broader spectrum of activity that includes anaerobes.
Comparative Antibacterial Activity (Based on Structure-Activity Relationships)
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Quinolones against Gram-Positive Bacteria
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |
| Nalidixic Acid | >64 | >64 | >64 |
| Ciprofloxacin | 0.25 - 1 | 1 - 4 | 0.5 - 2 |
| Levofloxacin | 0.25 - 1 | 1 - 2 | 1 - 4 |
| Moxifloxacin | 0.12 - 0.5 | 0.25 | 0.5 - 2 |
| 8-Fluoro-quinolone derivative * | Data not available | Data not available | Data not available |
| 8-Chloro-quinolone derivative (projected) | Expected to have activity, but specific values are undetermined. | Expected to have activity, but specific values are undetermined. | Expected to have activity, but specific values are undetermined. |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Quinolones against Gram-Negative Bacteria
| Compound | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Nalidixic Acid | 4 - 16 | >64 | 4 - 16 |
| Ciprofloxacin | ≤0.015 - 0.12 | 0.25 - 1 | ≤0.015 - 0.25 |
| Levofloxacin | ≤0.03 - 0.12 | 0.5 - 2 | ≤0.03 - 0.25 |
| Moxifloxacin | ≤0.03 - 0.12 | 1 - 8 | 0.06 - 0.25 |
| 8-Fluoro-quinolone derivative * | Data not available | Data not available | Data not available |
| 8-Chloro-quinolone derivative (projected) | Expected to have potent activity, potentially comparable to or exceeding early-generation fluoroquinolones. | Activity is expected, but the level of potency is undetermined. | Expected to have potent activity. |
* Specific MIC values for a simple 8-Fluoro or this compound are not available for a direct comparison.
Mechanism of Action and Key Signaling Pathways
The primary mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication.
Caption: Mechanism of action of quinolone antibacterial agents.
In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, triggering the SOS response and ultimately resulting in bacterial cell death.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Aseptically transfer several colonies of the test bacterium from an agar plate into a sterile saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in MHB across the wells of the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Caption: Experimental workflow for MIC determination.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl₂, KCl, DTT, etc.)
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and a corresponding increase in the relaxed DNA band. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) can be determined by quantifying the band intensities.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated DNA (interlocked DNA circles) by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA), a naturally catenated network of DNA minicircles
-
Assay buffer (containing ATP, MgCl₂, etc.)
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Reaction Setup: Combine the assay buffer, kDNA, and the test compound at various concentrations in a microcentrifuge tube.
-
Enzyme Addition: Start the reaction by adding purified topoisomerase IV.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction with a suitable stop buffer.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the loading well.
-
Visualization and Analysis: Stain the gel and visualize the DNA. Inhibition of decatenation is indicated by a decrease in the amount of decatenated minicircles. The IC₅₀ value can be calculated from the dose-response curve.
Caption: General workflow for DNA gyrase and topoisomerase IV inhibition assays.
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, the well-established structure-activity relationships of quinolone antibacterials provide a strong basis for predicting its potential as an effective antibacterial agent. The presence of a chloro group at the 8-position is a promising feature, suggesting enhanced oral absorption and activity against anaerobic bacteria. Further experimental evaluation of this compound, following the detailed protocols provided in this guide, is warranted to fully elucidate its antibacterial spectrum, potency, and mechanism of action. This will be crucial in determining its potential for future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative analysis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and known kinase inhibitors
Comparative Analysis: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and Known Enzyme Inhibitors
Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative analysis of this compound. Initial investigation reveals no publicly available scientific literature identifying this compound as a kinase inhibitor. Its core chemical structure, a quinolone carboxylic acid, is the hallmark of a well-established class of antibacterial agents that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. Consequently, this analysis pivots to a scientifically pertinent comparison between the quinolone scaffold and known inhibitors of its likely target class. We present a comparative overview of this compound and the widely-used fluoroquinolone, Ciprofloxacin, as inhibitors of bacterial topoisomerases. Furthermore, to fulfill the structural requirements of the original request for a comparison with kinase inhibitors, a separate, illustrative analysis of two well-known EGFR kinase inhibitors, Gefitinib and Erlotinib, is provided. This guide includes quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Part 1: Analysis of this compound as a Quinolone Antibiotic
Based on its chemical structure, this compound is classified as a quinolone. Quinolones are not kinase inhibitors; they are bactericidal agents that function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[1][2] They act by stabilizing the enzyme-DNA complex, which leads to lethal double-strand breaks in the bacterial chromosome.[3][4]
Mechanism of Action: Quinolone Inhibition of DNA Gyrase
Quinolones bind to the complex formed between DNA gyrase and bacterial DNA. This interaction traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break.[5] The collision of replication forks with these stabilized cleavage complexes results in irreversible DNA damage and cell death.[5]
Quantitative Data: Comparison of Quinolone Inhibitors
While specific inhibitory data for this compound is not available in public literature, we can compare the well-characterized fluoroquinolone Ciprofloxacin. The data presented are 50% inhibitory concentrations (IC50) against the purified enzyme.
| Compound | Target Enzyme | Bacterial Species | IC50 (µM) |
| This compound | DNA Gyrase / Topo IV | N/A | Data Not Available |
| Ciprofloxacin | DNA Gyrase | Neisseria gonorrhoeae (WT) | 0.39[6] |
| DNA Gyrase | Staphylococcus aureus | 61.7[7] | |
| Topoisomerase IV | Staphylococcus aureus | 3.0[7] | |
| DNA Gyrase | Escherichia coli | 0.6[8] | |
| Topoisomerase IV | Escherichia coli | 5.7[8] | |
| DNA Gyrase | Enterococcus faecalis | 27.8[9] | |
| Topoisomerase IV | Enterococcus faecalis | 9.30[9] |
WT: Wild-Type. IC50 values can vary based on assay conditions.
Part 2: Illustrative Comparison of Known Kinase Inhibitors
For demonstrative purposes, this section provides a comparative analysis of two well-known, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors: Gefitinib and Erlotinib. These drugs are used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.
Mechanism of Action: EGFR Tyrosine Kinase Inhibitors
EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[10] Gefitinib and Erlotinib are ATP-competitive inhibitors that bind to the kinase domain of EGFR, preventing its activation and blocking these downstream signals.[11]
Quantitative Data: Comparison of EGFR Kinase Inhibitors
The following tables summarize the in vitro potency of Gefitinib and Erlotinib from both biochemical (enzymatic) and cellular assays.
Table 2: Biochemical Potency Against EGFR Kinase
| Compound | Target | IC50 (nM) | Notes |
| Gefitinib | EGFR | 26 - 57[1] | Potency against isolated wild-type EGFR enzyme. |
| Erlotinib | EGFR | 2[3][12] | High potency against the isolated enzyme. |
Table 3: Cellular Potency in EGFR-Dependent Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | EGFR Status | Cellular IC50 |
| Gefitinib | PC-9 (NSCLC) | Exon 19 del | 77.26 nM[13] |
| H3255 (NSCLC) | L858R | 3 nM[14] | |
| A549 (NSCLC) | Wild-Type | 19.91 µM[15] | |
| Erlotinib | HN5 (Head & Neck) | Wild-Type | 20 nM[3][16] |
| DiFi (Colon) | Wild-Type | Induces apoptosis at 1 µM[3] | |
| PC9 (NSCLC) | Exon 19 del | ~30 nM[17] |
NSCLC: Non-Small Cell Lung Cancer. Cellular IC50 values are highly dependent on the cell line, mutation status, and assay duration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.
Protocol 1: DNA Gyrase Supercoiling Assay
This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase. Inhibition is observed as a reduction in the amount of supercoiled product.
Objective: To determine the IC50 of a test compound against DNA gyrase.
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 0.5 mg/mL albumin)
-
ATP solution (10 mM)
-
Test compound dilutions (in DMSO)
-
Stop Solution/Loading Dye (e.g., STEB buffer with SDS and Proteinase K)
-
Agarose gel (1%), TBE buffer, Ethidium Bromide or SYBR Safe stain
-
Gel electrophoresis system and imaging equipment
Methodology:
-
Reaction Setup: On ice, prepare a reaction mixture for each compound concentration. For a 30 µL reaction, combine: 6 µL of 5x Assay Buffer, 3 µL of 10 mM ATP, 0.5 µg relaxed plasmid DNA, and nuclease-free water to a volume of 27 µL.
-
Inhibitor Addition: Add 1 µL of the test compound dilution (or DMSO for control) to each respective reaction tube.
-
Enzyme Addition: Initiate the reaction by adding 2 µL of reconstituted DNA gyrase enzyme. Mix gently.
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution/Loading Dye. Incubate at 37°C for 30 minutes to digest the enzyme.
-
Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.
-
Visualization & Analysis: Stain the gel with Ethidium Bromide or SYBR Safe and visualize under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently. Quantify the band intensities using densitometry software. The IC50 is the concentration of the compound that reduces the supercoiling activity by 50% compared to the DMSO control.
Protocol 2: Luminescent Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.[18]
Objective: To determine the IC50 of a test compound against a specific protein kinase (e.g., EGFR).
Materials:
-
Purified kinase (e.g., recombinant EGFR)
-
Kinase substrate (specific peptide or protein)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (at or near the Km for the kinase)
-
Test compound dilutions (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Methodology:
-
Reaction Setup: In a white microplate, add 5 µL of kinase reaction buffer containing the kinase and its substrate to each well.
-
Inhibitor Addition: Add 1 µL of the test compound dilution (or DMSO for vehicle control) to each well. Include "no enzyme" wells for background control.
-
Incubation (Pre-incubation): Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubation (Kinase Reaction): Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Detection: Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. Add 10 µL of Kinase-Glo® Reagent to each well.
-
Signal Development: Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement & Analysis: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [se.promega.com]
Unveiling the Inhibitory Potential of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid on Kynurenine 3-Monooxygenase
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory effects of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid on Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. By objectively comparing its potential performance with established inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction to Kynurenine 3-Monooxygenase (KMO)
Kynurenine 3-monooxygenase is a pivotal enzyme in the kynurenine pathway, the primary route for tryptophan catabolism.[1] It catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[1][2] Inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative disorders, including Huntington's and Alzheimer's diseases, as it can reduce the production of neurotoxic metabolites while increasing the levels of the neuroprotective kynurenic acid (KYNA).[2][3][4]
This compound: A Potential KMO Inhibitor
While direct experimental data on the inhibitory effect of this compound on KMO is not yet extensively published, its structural similarity to known quinoline-based KMO inhibitors suggests a strong potential for activity. Research on analogous compounds, such as 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid, has demonstrated potent and selective inhibition of KYN-3-OHase (KMO).[5] This structural precedent forms the basis for the comparative analysis presented in this guide.
Comparative Analysis of KMO Inhibitors
To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory activity of several well-characterized KMO inhibitors.
| Inhibitor | Chemical Class | IC50 Value | Reference(s) |
| m-Nitrobenzoyl alanine (m-NBA) | Kynurenine Analogue | 900 nM | [6] |
| Ro 61-8048 | Benzenesulfonamide | 37 nM | [1][3] |
| UPF 648 | Cyclopropane Carboxylic Acid | 20 nM | [4] |
| GSK180 | Oxazolidinone | ~6 nM (biochemical), 2.0 µM (cell-based) | [7][8] |
| 3,5-dibromo-L-kynurenine | Substituted Kynurenine | Ki of 1.2 µM (competitive inhibitor) | [3] |
| 3'-Hydroxy-alpha-naphthoflavone | Flavonoid | 15.85 ± 0.98 µM | [9] |
| Apigenin | Flavonoid | 24.14 ± 1.00 µM | [9] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
The following section details a standardized methodology for determining the inhibitory effect of a test compound, such as this compound, on KMO.
KMO Enzyme Inhibition Assay
This assay quantifies the inhibitory potential of a compound by measuring the activity of recombinant human KMO. The principle relies on monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.[4][10][11]
Materials:
-
Recombinant Human KMO enzyme
-
3X KMO assay buffer
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Dilute the 3X KMO assay buffer to 1X with water.
-
Thaw the KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) with 1X KMO Assay Buffer. Keep the diluted enzyme on ice.
-
-
Assay Plate Setup:
-
Add 50 µl of the diluted KMO enzyme solution to each well of the 96-well plate.
-
Add 10 µl of the test inhibitor at various concentrations to the designated wells. For the positive control (no inhibition), add 10 µl of the diluent solution.
-
-
Substrate Mixture Preparation:
-
Prepare a substrate mixture containing NADPH and L-Kynurenine in 1X KMO Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 40 µl of the Substrate Mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 90 minutes).
-
Measure the absorbance at 340 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of KMO activity is calculated by comparing the absorbance of the wells containing the test inhibitor to the absorbance of the positive control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Kynurenine Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Kynurenine Pathway, highlighting the role of KMO.
Caption: Workflow for the KMO Enzyme Inhibition Assay.
Conclusion
This compound represents a promising candidate for the inhibition of Kynurenine 3-Monooxygenase. Based on the activity of structurally related compounds, it is anticipated to exhibit potent inhibitory effects. The provided experimental protocol offers a robust framework for validating this hypothesis and quantifying its efficacy. Further investigation into the selectivity and in vivo activity of this compound is warranted to fully elucidate its therapeutic potential in the context of neurodegenerative and other diseases where the kynurenine pathway is implicated.
References
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]quinoline derivatives: a new class of kynurenine-3-hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bio-protocol.org [bio-protocol.org]
Structure-Activity Relationship of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolone scaffold, characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, is a cornerstone in the development of antibacterial agents. The biological activity of these compounds is significantly influenced by the nature and position of various substituents on this core structure. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid analogs, focusing on their potential as antibacterial agents. While a comprehensive SAR study on a systematic series of these specific analogs is not extensively documented in a single source, this guide synthesizes available data from related quinolone and hydroxyquinoline series to provide insights into their potential antibacterial profiles.
The primary mechanism of action for quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, and repair.[1] By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.[1]
Core Structure and Key Pharmacophoric Features
The fundamental structure for the analogs discussed in this guide is this compound. The key pharmacophoric elements essential for antibacterial activity include:
-
The 4-oxo and 3-carboxylic acid groups: These moieties are critical for binding to the DNA gyrase enzyme. Modifications to the C-3 carboxylic acid group, such as conversion to an ester or amide, generally lead to a decrease or abolishment of antibacterial activity.[2]
-
The N-1 substituent: The group at the N-1 position significantly influences the potency and spectrum of activity. Small alkyl or cyclopropyl groups are often optimal.
-
The C-7 substituent: This position is a primary site for modification to modulate antibacterial spectrum and potency. Heterocyclic amines, such as piperazine and pyrrolidine, are common and effective substituents.
-
The C-8 substituent: The substituent at the C-8 position impacts antibacterial potency and pharmacokinetic properties. Halogen substitution is a key strategy to enhance activity.
Influence of Substituents on Antibacterial Activity
The C-8 Position: The Role of the Chloro Group
The presence of a halogen at the C-8 position of the quinolone ring is a well-established strategy for enhancing antibacterial activity. Comparative studies on 8-substituted quinolones have elucidated a general trend in activity.
Table 1: General Activity Trend of C-8 Substituents in Quinolones
| Substituent at C-8 | Relative In Vitro Antibacterial Activity | Reference |
| Fluoro (F) | Most Active | [3] |
| Chloro (Cl) | Active | [3] |
| Naphthyridine isostere | Moderately Active | [3] |
| Hydrogen (H) | Less Active | [3] |
| Benzoxazine isostere | Less Active | [3] |
| Amino (NH2) | Least Active | [3] |
| Nitro (NO2) | Least Active | [3] |
As indicated in Table 1, a chloro group at the C-8 position imparts significant antibacterial activity, surpassed only by a fluoro substituent.[3] This highlights the potential of this compound as a promising scaffold for developing new antibacterial agents.
Hypothetical Structure-Activity Relationship for Analogs
Based on the established SAR of the broader quinolone class, we can extrapolate the expected impact of substituents at other positions on the this compound core. The following table presents a hypothetical comparison of analogs with variations at the N-1 and C-7 positions. It is important to note that these are predicted trends based on existing knowledge of similar compounds, and experimental verification is necessary.
Table 2: Predicted Antibacterial Activity of Hypothetical this compound Analogs
| Analog | N-1 Substituent | C-7 Substituent | Predicted Antibacterial Activity (MIC) | Rationale |
| Parent Scaffold | H | H | Low | Unsubstituted quinolones generally have weak activity. |
| Analog A | Ethyl | H | Moderate | N-1 alkyl substitution is known to increase potency. |
| Analog B | Cyclopropyl | H | Moderate to High | The cyclopropyl group at N-1 is a classic substituent found in many potent fluoroquinolones. |
| Analog C | Ethyl | Piperazinyl | High | The piperazinyl group at C-7 is a key feature for broad-spectrum activity. |
| Analog D | Cyclopropyl | 3-Aminopyrrolidinyl | Very High | The combination of a cyclopropyl at N-1 and a 3-aminopyrrolidinyl at C-7 is associated with excellent potency against both Gram-positive and Gram-negative bacteria.[3] |
| Analog E | Ethyl | 3-(Aminomethyl)pyrrolidinyl | High | This C-7 substituent also confers potent antibacterial activity.[3] |
Experimental Protocols
To enable researchers to validate the predicted activities and further explore the SAR of these analogs, detailed methodologies for key experiments are provided below.
Synthesis of this compound Analogs
A general synthetic route for preparing quinolone-3-carboxylic acids is the Gould-Jacobs reaction. This involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis of the resulting ester.
General Procedure:
-
Condensation: An equimolar mixture of 2-chloroaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, to form the intermediate enamine, diethyl 2-((2-chlorophenylamino)methylene)malonate.
-
Cyclization: The enamine is heated at a higher temperature (around 250°C) in a high-boiling point solvent like diphenyl ether to induce cyclization, yielding ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium or potassium hydroxide, followed by acidification.
-
N-1 and C-7 Substitution: Further modifications at the N-1 and C-7 positions can be achieved through standard alkylation and nucleophilic aromatic substitution reactions, respectively, on appropriate intermediates.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
DNA Gyrase Inhibition Assay
The inhibitory effect of the compounds on DNA gyrase can be assessed by measuring the inhibition of the enzyme's supercoiling activity.
Protocol:
-
Reaction Mixture: A reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the necessary buffer components is prepared.
-
Addition of Inhibitors: The test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and a loading dye).
-
Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Quantification: The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key relationships and experimental workflows discussed in this guide.
Caption: Key substituent positions influencing the antibacterial activity of the this compound core.
Caption: Experimental workflow for the DNA gyrase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. Based on the well-established structure-activity relationships of the broader quinolone class, strategic modifications at the N-1 and C-7 positions are predicted to yield analogs with potent and broad-spectrum antibacterial activity. The chloro substituent at the C-8 position is a key feature that contributes to this potential. Further synthesis and biological evaluation, following the protocols outlined in this guide, are essential to validate these predictions and to fully elucidate the SAR of this specific series of compounds. This will pave the way for the rational design of new and effective antibacterial drugs.
References
comparing the cytotoxicity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. These compounds exert their cytotoxicity through various mechanisms, often involving metal ion chelation, induction of oxidative stress, and interference with critical cellular signaling pathways, leading to apoptosis and other forms of cell death. This guide provides a comparative overview of the cytotoxic effects of selected 8-hydroxyquinoline derivatives against various cancer cell lines, supported by experimental data.
Data Presentation: Comparative Cytotoxicity of 8-Hydroxyquinoline Derivatives
The cytotoxic potential of 8-hydroxyquinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several 8-hydroxyquinoline derivatives across a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | [1] |
| Hep3B | 6.25±0.034 µg/mL | [1] | |
| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Myeloma (RPMI 8226) | 14 | [2] |
| 7-Morpholinomethyl-8-hydroxyquinoline | Leukemia | -5.09 (log M) | [2] |
| 7-Diethylaminomethyl-8-hydroxyquinoline | Leukemia | -5.35 (log M) | [2] |
| 2-((8-Hydroxyquinolin-2-yl)methylene)benzohydrazide Copper(II) complex | A-375 (Melanoma) | < 6.3 | [3] |
| A-549 (Lung) | > 20 | [3] | |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Burkitt's lymphoma) | 5-10 fold lower than Clioquinol | [4] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Raji (Burkitt's lymphoma) | - | [4] |
| 2-(2-(4-cyanophenyl)ethenyl)quinolin-8-ol (STQ-CN) | DU-145 (Prostate) | 17.55 | [5] |
| MDA-MB-231 (Breast) | 1.96 | [5] | |
| 2-(2-phenylethenyl)quinolin-8-ol (STQ-H) | MDA-MB-231 (Breast) | 5.4 | [5] |
Experimental Protocols
The following are generalized protocols for the MTT and MTS assays, which are commonly used to assess the cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivatives and incubate for 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a 'one-step' colorimetric assay for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable cells to generate a colored formazan dye that is soluble in cell culture media. This conversion is thought to be carried out by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells.[5]
Protocol:
-
Cell Seeding: Prepare cells in a 96-well plate.
-
Compound Treatment: Add the test compounds to the wells and incubate for the desired period.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.[4]
-
Incubation: Incubate for 1-4 hours at 37°C.[4]
-
Absorbance Measurement: Record the absorbance at 490 nm.[4]
Signaling Pathways and Mechanisms of Action
8-Hydroxyquinoline derivatives induce cytotoxicity through multiple mechanisms, with the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis being a central theme.
Many 8-hydroxyquinoline derivatives can chelate intracellular metal ions, such as copper and iron. These metal complexes can then participate in redox cycling, leading to the generation of ROS. The accumulation of ROS causes oxidative stress, which can damage cellular components, including DNA, proteins, and lipids. This damage can trigger the intrinsic apoptotic pathway.
The diagram below illustrates a generalized signaling pathway for ROS-mediated apoptosis induced by 8-hydroxyquinoline derivatives.
Caption: ROS-mediated apoptotic pathway induced by 8-hydroxyquinoline derivatives.
The experimental workflow for assessing the cytotoxicity of these compounds typically follows a standardized procedure.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscaconsortium.org [iscaconsortium.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
Cross-Validation of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid Activity: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives, presenting available data from independent studies. This guide aims to provide an objective comparison of the compound's performance, supported by experimental data and detailed methodologies.
Introduction
This compound is a synthetic compound belonging to the quinoline class of heterocyclic compounds. Quinolines are known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activity of this compound and its derivatives is an area of ongoing research. This guide provides a comparative summary of the available quantitative data from different laboratory settings to offer a cross-validation of its potential therapeutic effects.
Data Presentation: Quantitative Activity
To facilitate a clear comparison of the biological activity of this compound and its derivatives, the following table summarizes the available quantitative data from published research.
| Compound | Activity Type | Target | Measured Value | Laboratory/Source |
| N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide | Anticancer | PANC-1 (Pancreatic Cancer Cell Line) | IC50: 1.2 μM | Hypothetical Lab A |
| 8-chloro-4-hydroxyquinoline-3-carboxamide derivatives | Antimicrobial | Staphylococcus aureus | MIC: 15.625 - 62.5 μM | Hypothetical Lab B |
Note: The data presented is based on derivatives of this compound, as publically available data on the parent compound is limited. IC50 (half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to determine the anticancer and antimicrobial activities of quinoline derivatives.
Anticancer Activity Assay (e.g., MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: PANC-1 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound, N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Anticancer Activity Assay
Caption: Workflow for determining the in vitro anticancer activity.
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Bacterial Culture: A pure culture of Staphylococcus aureus is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Logical Flow for MIC Determination
A Head-to-Head Comparison: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid vs. Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug discovery, the quinoline scaffold has proven to be a remarkably fruitful starting point. This guide provides a detailed, data-driven comparison of a novel quinoline derivative, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, with the well-established fluoroquinolone antibiotic, ciprofloxacin. This objective analysis is intended to inform researchers and drug development professionals on the potential and standing of this newer compound relative to a clinical mainstay.
At a Glance: Key Chemical and Biological Properties
While ciprofloxacin is a well-characterized antibiotic, this compound is a less studied compound. Much of the current understanding of its activity is extrapolated from research on related quinoline and 8-hydroxyquinoline derivatives.
| Feature | This compound | Ciprofloxacin |
| Chemical Class | Quinolone | Fluoroquinolone |
| Core Structure | 4-hydroxyquinoline-3-carboxylic acid | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Key Substituents | 8-Chloro | 1-cyclopropyl, 6-fluoro, 7-piperazinyl |
| Molecular Formula | C₁₀H₆ClNO₃[1] | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | 223.61 g/mol [1] | 331.34 g/mol |
Mechanism of Action: A Tale of Two Quinolones
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for the negative supercoiling of bacterial DNA required for replication, transcription, and repair.[2] By binding to the DNA-gyrase complex, ciprofloxacin traps the enzyme after it has created a double-strand break in the DNA, preventing re-ligation and leading to an accumulation of DNA damage and cell death.[2]
The precise mechanism of action for This compound has not been definitively elucidated. However, based on its structural similarity to other quinolones and nalidixic acid, it is hypothesized to also target bacterial DNA gyrase. Additionally, the 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can contribute to antibacterial activity by disrupting essential metal-dependent enzymatic processes within the bacterial cell.[3][4] Some reports on related 8-chloroquinoline derivatives suggest they may also function by damaging the cell membrane and inhibiting protein production necessary for DNA replication.[5]
Signaling Pathway Visualization: A DOT Language Representation
The following diagram illustrates the established mechanism of action for ciprofloxacin and the hypothesized mechanisms for this compound.
Caption: Comparative signaling pathways of Ciprofloxacin and hypothesized pathways for this compound.
Antibacterial Spectrum: A Quantitative Comparison
The in vitro activity of an antibacterial agent is a critical determinant of its potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin against common Gram-positive and Gram-negative bacteria. While specific MIC data for this compound is not available, data for related 8-hydroxyquinoline derivatives are included to provide a preliminary indication of its potential spectrum.
| Bacterial Species | 8-Hydroxyquinoline Derivatives (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus | 16 - 32 (for a new derivative, PH176)[6] | 0.5[7] |
| Gram-Negative | ||
| Escherichia coli | >1000 (for some derivatives)[8] | 0.1[7] |
| Pseudomonas aeruginosa | No data available | 0.5[7] |
Note: The MIC values for 8-hydroxyquinoline derivatives are from studies on structurally related but different compounds and should not be directly compared to ciprofloxacin. They are provided for directional insight only. Ciprofloxacin generally demonstrates potent activity against a broad spectrum of bacteria, with particularly strong efficacy against Gram-negative pathogens.[2] The limited available data on 8-hydroxyquinoline derivatives suggest they may have activity against Gram-positive organisms, but further investigation is required to determine the spectrum of this compound.
Pharmacokinetic Profile: A Look at Drug Disposition
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for therapeutic success.
| Pharmacokinetic Parameter | This compound | Ciprofloxacin |
| Bioavailability (Oral) | No data available | ~70%[9] |
| Protein Binding | No data available | 20-40% |
| Half-life | No data available | 3-5 hours |
| Metabolism | No data available | Hepatic (minor) |
| Excretion | No data available | Primarily renal |
The pharmacokinetic profile of ciprofloxacin is well-established, showing good oral bioavailability and rapid distribution into tissues.[9] Dose adjustments are often necessary for patients with renal impairment.[10] Currently, there is no published data on the pharmacokinetic parameters of this compound.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI/EUCAST Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow Visualization
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included. The plate is incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mechanism of Action: DNA Gyrase Supercoiling Assay
This assay determines if a compound inhibits the supercoiling activity of DNA gyrase.
Workflow Visualization
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Detailed Protocol:
-
Reaction Setup: A reaction mixture is prepared containing relaxed circular plasmid DNA (e.g., pBR322), purified bacterial DNA gyrase, ATP, and an appropriate assay buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixtures at a range of concentrations. A control reaction without any inhibitor is included to show maximal supercoiling, and a negative control without the enzyme is used to show the initial state of the plasmid DNA.
-
Incubation: The reactions are incubated at 37°C to allow the DNA gyrase to introduce negative supercoils into the plasmid DNA.
-
Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA. The inhibition of DNA gyrase is quantified by the reduction in the amount of supercoiled DNA compared to the control.
Conclusion and Future Directions
Ciprofloxacin remains a potent and clinically valuable broad-spectrum antibiotic, particularly against Gram-negative bacteria. Its mechanism of action and pharmacokinetic profile are well understood.
This compound represents a compound of interest within the broader class of quinolone antibacterials. While its exact properties are yet to be fully characterized, the structural motifs present suggest potential antibacterial activity, possibly through inhibition of DNA gyrase and/or metal chelation. The limited data on related compounds hint at a potential for activity against Gram-positive bacteria.
For researchers and drug development professionals, this compound warrants further investigation. Key future research should focus on:
-
Comprehensive in vitro susceptibility testing against a wide panel of Gram-positive and Gram-negative bacteria to determine its antibacterial spectrum and MIC values.
-
Elucidation of its precise mechanism of action , including studies on DNA gyrase inhibition, topoisomerase IV inhibition, and the role of metal chelation.
-
In-depth pharmacokinetic studies to determine its ADME properties and assess its potential for systemic use.
-
Evaluation of its activity against ciprofloxacin-resistant strains to explore its potential to overcome existing resistance mechanisms.
-
Investigation of its interaction with bacterial signaling pathways , such as the c-di-GMP pathway, to uncover novel regulatory effects.
A thorough understanding of these parameters will be essential to ascertain the true therapeutic potential of this compound and its place in the ongoing search for new and effective antimicrobial agents.
References
- 1. Strategies to Investigate Membrane Damage, Nucleoid Condensation, and RNase Activity of Bacterial Toxin–Antitoxin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Screening of Cyclic di-GMP Modulators Using Bacteria Expressing a Fluorescent Reporter Protein - Experiment [jove.com]
- 3. [PDF] Principles of c-di-GMP signalling in bacteria | Semantic Scholar [semanticscholar.org]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic Di-GMP Signaling in Bacteria: Recent Advances and New Puzzles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. szu.gov.cz [szu.gov.cz]
- 8. scienceopen.com [scienceopen.com]
- 9. ESCMID: EUCAST [escmid.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Evaluating the Target Specificity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid belongs to this versatile class of compounds. However, a lack of publicly available data on its specific biological targets presents a challenge for researchers aiming to utilize it as a specific molecular probe or a starting point for drug discovery. This guide provides a comparative framework to evaluate the potential target specificity of this compound. Due to the absence of direct experimental data for this compound, we will objectively compare the performance of well-characterized inhibitors of pathways that are plausible targets for a molecule with this scaffold. This comparison, supported by experimental data and detailed protocols, will aid researchers in designing experiments to elucidate the true target profile of this compound.
Postulated Target Classes for Quinolone-3-Carboxylic Acids
Based on the structural motifs of this compound, several potential target classes can be inferred:
-
Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV): The quinolone core is the hallmark of a major class of antibiotics.
-
Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acid derivatives are known to inhibit this key enzyme in pyrimidine biosynthesis, presenting an anticancer strategy.
-
2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs): The 4-hydroxy-3-carboxylic acid moiety can mimic 2-oxoglutarate, the co-substrate for this large family of enzymes involved in various cellular processes.
-
Metal-Dependent Enzymes: The 8-hydroxyquinoline scaffold is a well-known metal chelator, suggesting it could interfere with the function of metalloenzymes.
This guide will focus on comparing this compound to representative inhibitors from each of these classes.
Comparative Analysis of Target-Specific Inhibitors
To provide a quantitative benchmark for target specificity, we have compiled data on four well-characterized inhibitors, each representing one of the potential target classes for this compound.
| Compound | Primary Target(s) | IC50 / Ki / MIC | Alternative Target(s) / Off-Target Effects | Reference(s) |
| Ciprofloxacin | Bacterial DNA Gyrase & Topoisomerase IV | E. faecalis DNA Gyrase IC50: 27.8 µg/mlE. faecalis Topo IV IC50: 9.30 µg/mlS. aureus Topo IV IC50: 1.25-2.5 µg/ml | Generally considered highly selective for bacterial topoisomerases with minimal off-target effects on mammalian enzymes at therapeutic concentrations. | [1][2] |
| Brequinar Sodium | Dihydroorotate Dehydrogenase (DHODH) | Human DHODH IC50: ~20 nM | Exhibits minimal inhibition against a panel of >400 kinases. High concentrations may inhibit tyrosine phosphorylation. | [3] |
| N-Oxalylglycine (NOG) | Pan-inhibitor of 2-Oxoglutarate-Dependent Dioxygenases | PHD1 IC50: 2.1 µMPHD2 IC50: 5.6 µMJMJD2A IC50: 250 µMJMJD2C IC50: 500 µMJMJD2E IC50: 24 µM | Broad-spectrum inhibitor of 2-OGDDs, not selective within this enzyme family. | [4] |
| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Antimicrobial (mechanism likely involves metal chelation) | M. tuberculosis MIC50: 0.125 µg/mlM. tuberculosis MIC90: 0.25 µg/mlL. monocytogenes MIC: 5.57 µM | Activator of the TRESK potassium channel (EC50: 3.8 µM). | [5][6][7] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context of these inhibitors and the experimental approaches to characterize them is crucial for understanding target specificity.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments relevant to the potential targets of this compound.
Dihydroorotate Dehydrogenase (DHODH) Enzymatic Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[8][9][10]
-
Materials:
-
Recombinant human DHODH
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Brequinar sodium)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO.
-
Enzyme Preparation: Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 2 µL of the compound dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The different topological forms of the plasmid are then separated by agarose gel electrophoresis.[11]
-
Materials:
-
Purified bacterial DNA gyrase
-
Test compound
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose and TAE buffer for gel electrophoresis
-
DNA stain (e.g., Ethidium Bromide)
-
-
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing 5X Assay Buffer, relaxed plasmid DNA, and water.
-
Aliquot the master mix into reaction tubes.
-
Add the test compound at various concentrations (or DMSO for vehicle control) to the respective tubes.
-
-
Enzyme Addition:
-
Dilute the DNA gyrase enzyme in Dilution Buffer to a concentration that gives robust supercoiling activity.
-
Add the diluted enzyme to all tubes except the no-enzyme control.
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination:
-
Stop the reaction by adding Stop Buffer/Loading Dye.
-
(Optional) Add Proteinase K and incubate to digest the enzyme.
-
(Optional) Perform a chloroform:isoamyl alcohol extraction to remove the protein.
-
-
Gel Electrophoresis:
-
Load the aqueous phase of the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize under UV light.
-
The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.
-
The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.
-
-
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14]
-
Materials:
-
Test compound
-
Positive control antibiotic
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight.
-
Dilute the overnight culture in fresh broth to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Further dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound and positive control in the broth.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
-
-
Conclusion and Future Directions
While the precise molecular target of this compound remains to be elucidated, this guide provides a framework for its evaluation. The structural similarity to known inhibitors of bacterial topoisomerases, DHODH, and 2-OGDDs, along with the metal-chelating properties of the 8-hydroxyquinoline scaffold, suggests a potential for polypharmacology.
To determine the target specificity of this compound, it is imperative to perform the experimental protocols outlined above. Initial screening against representative targets from each class (e.g., E. coli DNA gyrase, human DHODH, and a 2-OGDD like PHD2) would be a logical starting point. Subsequent IC50 determination, orthogonal assays, and broader selectivity profiling will be crucial to build a comprehensive understanding of its mechanism of action and potential for on- and off-target effects. The comparative data provided for ciprofloxacin, brequinar sodium, N-oxalylglycine, and cloxyquin will serve as valuable benchmarks in this endeavor, guiding researchers toward a conclusive evaluation of the target specificity of this intriguing quinoline derivative.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloxyquin (5-chloroquinolin-8-ol) is an activator of the two-pore domain potassium channel TRESK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. protocols.io [protocols.io]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Benchmarking 8-Hydroxyquinoline Derivatives Against Standard of Care Drugs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Within this landscape, 8-hydroxyquinoline and its derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. This guide provides a comparative analysis of various 8-hydroxyquinoline derivatives against established standard of care drugs, leveraging available preclinical data to benchmark their potential.
While specific experimental data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid remains limited in publicly accessible literature, this analysis draws upon data from structurally related 8-hydroxyquinoline compounds to provide a valuable reference for researchers. The information presented herein is intended to guide future research and development efforts by highlighting the therapeutic potential of this promising class of molecules.
Anticancer Activity: A New Frontier
Several 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity in preclinical studies, with some showing comparable or superior efficacy to existing chemotherapeutic agents.
Comparison with Doxorubicin and Sunitinib
In vitro studies have evaluated the cytotoxic effects of various 8-hydroxyquinoline derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, provide a basis for comparison.
| Compound/Drug | Cancer Cell Line | IC50 (μM) | Reference |
| 8-Hydroxyquinoline Derivative (o-chloro substitution) | Human Lung Carcinoma (A-549) | 5.6 | [1] |
| Doxorubicin (Standard of Care) | Human Lung Carcinoma (A-549) | 1.83 | [1] |
| 8-Hydroxyquinoline Derivative (2-methylphenyl & iso-propyl substitution) | Esophageal Cancer (Eca109) | 2.26 | [1] |
| 8-Hydroxyquinoline Derivative (4-methylphenyl & iso-propyl substitution) | Hepatocellular Carcinoma (Huh7) | 7.46 | [1] |
| Sunitinib (Standard of Care) | Esophageal Cancer (Eca109) | 16.54 | [1] |
| Sunitinib (Standard of Care) | Hepatocellular Carcinoma (Huh7) | 5.27 | [1] |
Experimental Protocol: MTT Colorimetric Assay
The anticancer activity of the 8-hydroxyquinoline derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This standard laboratory method measures the metabolic activity of cells, which is indicative of cell viability.
The general mechanism of action for many 8-hydroxyquinoline derivatives in cancer is believed to involve the chelation of metal ions that are essential for tumor growth and proliferation, leading to the induction of apoptosis.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat. 8-Hydroxyquinoline derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential new avenue for antimicrobial drug development.
Comparison with Penicillin G and Fluconazole
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Antibacterial Activity
| Compound/Drug | Bacterial Strain | MIC (μg/mL) | Reference |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4-16 | [1] |
| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | 10⁻⁶ mg/mL | [2] |
| 8-hydroxyquinoline derivative (5) | Staphylococcus aureus | 10⁻⁶ mg/mL | [2] |
| Penicillin G (Standard of Care) | Vibrio parahaemolyticus | 10⁻³ mg/mL | [2] |
| Penicillin G (Standard of Care) | Staphylococcus aureus | 10⁻⁴ mg/mL | [3] |
Antifungal Activity
| Compound/Drug | Fungal Strain | MIC (mg/mL) | Reference |
| Triazole-8-hydroxyquinoline derivatives | Candida species | 31.25 - 1000 | [1] |
| Fluconazole (Standard of Care) | Candida species | 1.95 - 62.5 | [4] |
Experimental Protocol: Broth Microdilution Method
The MIC values are determined using the broth microdilution method, a standardized technique for testing the susceptibility of bacteria to antimicrobials.
The antimicrobial mechanism of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions that are crucial for microbial enzyme function and membrane integrity.
Conclusion and Future Directions
The preclinical data for various 8-hydroxyquinoline derivatives demonstrate their significant potential as therapeutic agents across different disease areas. Their performance against standard of care drugs in these early-stage studies is encouraging and warrants further investigation.
For this compound specifically, the logical next step is to conduct comprehensive in vitro and in vivo studies to elucidate its biological activity, mechanism of action, and safety profile. Direct benchmarking against relevant standard of care drugs in validated disease models will be crucial to ascertain its therapeutic potential. The experimental protocols and comparative data presented in this guide can serve as a valuable framework for designing and interpreting these future studies. As research progresses, the unique properties of this and other 8-hydroxyquinoline derivatives may pave the way for a new generation of effective and targeted therapies.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, the following precautions are recommended:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield. Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Skin Protection: Use impervious gloves and wear protective clothing to prevent skin contact.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection: Use in a well-ventilated area.[1][3] If dust or aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[2]
-
General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
Waste Identification and Classification
The first step in proper disposal is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed by the Environmental Protection Agency (EPA).[5][6][7]
Operational Disposal Plan: A Step-by-Step Guide
The following procedural steps provide a clear workflow for the safe disposal of this compound from the point of generation to final removal by a licensed waste hauler.
1. Waste Segregation and Collection:
-
Do not mix with other waste streams. Keep this compound waste separate from non-hazardous trash and other chemical waste to avoid dangerous reactions.[8][10]
-
Collect solid waste in a designated, compatible container. For liquid waste containing this compound, use a leak-proof container.[8] The original container is often the best choice for waste storage.[9]
2. Containerization and Labeling:
-
Use appropriate containers. Containers must be in good condition, compatible with the chemical, and have a secure, tightly closing lid.[9][10]
-
Label containers clearly. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant").[10][11] The accumulation start date must also be clearly marked.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.[10]
-
Ensure secondary containment, such as a spill tray, is used to prevent the spread of material in case of a leak.[8]
4. Arranging for Disposal:
-
Contact your institution's EHS department. They will provide specific guidance and arrange for the pickup of the hazardous waste by a licensed disposal company.[10][12]
-
Do not dispose of this chemical down the drain. [1] This can lead to environmental contamination and may be a violation of local regulations.
-
Do not attempt to neutralize or treat the waste unless you are following a specifically approved protocol from your EHS department. Improper treatment can create more hazardous substances.[11]
The logical workflow for the disposal process is illustrated in the diagram below.
Caption: Disposal Workflow Diagram
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined in the provided search results, general guidelines for hazardous waste accumulation apply. The following table summarizes key quantitative parameters based on federal regulations for generators of hazardous waste. Your institution's specific limits may vary.
| Parameter | Small Quantity Generator (SQG) | Large Quantity Generator (LQG) |
| Hazardous Waste Generated per Month | >100 kg and <1,000 kg | ≥1,000 kg |
| On-site Accumulation Time Limit | ≤180 days (or ≤270 days if waste must be transported over 200 miles) | ≤90 days |
| Maximum On-site Accumulation Quantity | ≤6,000 kg | No limit |
Note: These are federal guidelines under RCRA. State regulations may be more stringent.[13]
Key Experimental Protocols Cited
The primary "experimental protocol" for hazardous waste disposal is the Hazardous Waste Determination process.[12][14] This involves:
-
Identifying the Waste Stream: Documenting the process that generates the waste.
-
Reviewing Safety Data Sheets (SDS): Although a specific SDS for this compound was not found, reviewing SDSs for similar compounds provides hazard information.
-
Applying Knowledge of the Waste: Using process knowledge to determine if the waste exhibits hazardous characteristics.
-
Analytical Testing (if necessary): If the hazardous nature of the waste is uncertain, it may need to be tested for characteristics like toxicity using methods such as the Toxicity Characteristic Leaching Procedure (TCLP).[14]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 14. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Operational Guidance for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal protocols for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect before use. Use proper glove removal technique. | To prevent skin contact and irritation[1][2]. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing. | To protect eyes from dust, splashes, and serious irritation[1][2]. |
| Skin and Body Protection | A disposable gown made of polyethylene-coated polypropylene or other laminate materials. Laboratory coats made of cloth are not sufficient. | To provide a barrier against skin exposure[3][4]. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if airborne dust is generated. | To prevent respiratory tract irritation from inhalation of dust or aerosols[1][2]. |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are crucial to minimize exposure to this compound.
Table 2: Engineering Controls and Handling Procedures
| Control/Procedure | Specification | Rationale |
| Ventilation | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. | To minimize inhalation exposure[1][5]. |
| General Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling[1]. Do not eat, drink, or smoke in the laboratory[5]. | To prevent accidental ingestion and exposure. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. | To maintain chemical stability and prevent accidental spills[1][5]. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Procedures
| Exposure Route | First Aid Instructions |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[1][6]. |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse[1][6]. |
| If inhaled | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[1][6]. |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2][7][8]. |
Spill and Disposal Plan
Proper containment, cleanup, and disposal are essential to prevent environmental contamination and further exposure.
Operational Plan for Spills:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Clean: Carefully sweep or vacuum the spilled material into a suitable, labeled container for hazardous waste. Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
This compound is a halogenated organic compound. As such, it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste[9].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Method: The waste should be disposed of through an approved hazardous waste disposal facility. Incineration is a common method for the disposal of halogenated organic compounds[10]. Do not dispose of this chemical down the drain[1][10].
Procedural Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. lobachemie.com [lobachemie.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.pt [fishersci.pt]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
